Product packaging for Octanediamide(Cat. No.:CAS No. 3891-73-4)

Octanediamide

Cat. No.: B1619163
CAS No.: 3891-73-4
M. Wt: 172.22 g/mol
InChI Key: NFVUAUVSFDFOJT-UHFFFAOYSA-N
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Description

Octanediamide is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B1619163 Octanediamide CAS No. 3891-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVUAUVSFDFOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293088
Record name Octanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3891-73-4
Record name Octanediamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanediamide, also known as suberamide, is a linear aliphatic diamide with the chemical formula C₈H₁₆N₂O₂. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or considering the use of this compound and related long-chain aliphatic diamides.

Physical Properties

This compound is a white crystalline solid at room temperature. Its physical characteristics are summarized in the table below, providing a quantitative look at its key properties.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₂--INVALID-LINK--
Molecular Weight 172.22 g/mol --INVALID-LINK--
Melting Point 224-228 °C[Chemical Supplier Data]
Boiling Point 467.2 °C at 760 mmHg--INVALID-LINK--
Density 1.061 g/cm³--INVALID-LINK--
LogP (Octanol-Water Partition Coefficient) -0.3--INVALID-LINK--
Polar Surface Area 86.2 Ų--INVALID-LINK--
Flash Point 236.4 °C--INVALID-LINK--
Solubility

Qualitative assessments suggest that this compound has moderate solubility in polar solvents. Quantitative solubility data is crucial for its application in various experimental settings.

SolventSolubility
Water Slightly soluble
Ethanol Soluble upon heating
Dimethyl Sulfoxide (DMSO) Soluble

Chemical Properties and Reactivity

This compound exhibits the typical chemical behavior of a primary amide. The presence of two amide functional groups at the termini of an eight-carbon aliphatic chain influences its reactivity and intermolecular interactions.

Stability

This compound is stable under standard laboratory conditions. Thermal decomposition of aliphatic diamides can be complex, and studies on related polyamides suggest that at elevated temperatures, decomposition can lead to the formation of ammonia, carbon dioxide, and various hydrocarbon fragments.[1][2][3]

Reactivity of the Amide Functional Groups

The amide groups in this compound are susceptible to hydrolysis under both acidic and basic conditions, yielding octanedioic acid and ammonia (or ammonium salts).[4][5][6][7][8] This reaction typically requires heating to proceed at a reasonable rate.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to the ammonium ion) yield the carboxylic acid.[5][8]

Acid_Hydrolysis Amide R-C(=O)NH2 ProtonatedAmide R-C(=O+)H-NH2 Amide->ProtonatedAmide + H3O+ TetrahedralIntermediate R-C(OH)(O+H2)-NH2 ProtonatedAmide->TetrahedralIntermediate + H2O ProtonTransfer1 R-C(OH)2-NH3+ TetrahedralIntermediate->ProtonTransfer1 Proton Transfer CarboxylicAcid R-C(=O)OH ProtonTransfer1->CarboxylicAcid - NH4+ Ammonium NH4+ ProtonTransfer1->Ammonium

Mechanism of Acid-Catalyzed Amide Hydrolysis.

In the presence of a strong base, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Proton transfer from the nitrogen to the alkoxide, followed by the elimination of the amide anion, leads to the formation of a carboxylate and ammonia.[5][8]

Base_Hydrolysis Amide R-C(=O)NH2 TetrahedralIntermediate R-C(O-)-OH-NH2 Amide->TetrahedralIntermediate + OH- Carboxylate R-C(=O)O- TetrahedralIntermediate->Carboxylate - NH2- Ammonia NH3 TetrahedralIntermediate->Ammonia Proton Transfer CarboxylicAcid R-C(=O)OH Carboxylate->CarboxylicAcid + H3O+ (workup)

Mechanism of Base-Promoted Amide Hydrolysis.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The following sections describe the expected spectral features based on its chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for a primary amide.

Wavenumber (cm⁻¹)AssignmentIntensity
~3350 and ~3180N-H stretching (asymmetric and symmetric)Strong, broad
~2930 and ~2850C-H stretching (aliphatic)Strong
~1640C=O stretching (Amide I band)Strong
~1550N-H bending (Amide II band)Moderate
~1465C-H bending (scissoring)Moderate
Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is predicted to be relatively simple due to the symmetry of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 7.5Broad singlet4H-CONH₂
~2.2Triplet4H-CH₂-C=O
~1.6Multiplet4H-CH₂-CH₂-C=O
~1.3Multiplet4H-CH₂-CH₂-CH₂-C=O

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~175C=O
~36-CH₂-C=O
~29-CH₂-CH₂-C=O
~25-CH₂-CH₂-CH₂-C=O
Mass Spectrometry

Electron ionization mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would be dominated by cleavage alpha to the carbonyl group and McLafferty rearrangement.[9][10][11][12][13]

Expected Fragmentation Pathways:

  • α-Cleavage: Loss of an alkyl radical to form a resonance-stabilized acylium ion.

  • McLafferty Rearrangement: For amides with a γ-hydrogen, this involves the transfer of the hydrogen to the carbonyl oxygen with concomitant cleavage of the β-bond, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.

Experimental Protocols

Synthesis of this compound from Octanedioic Acid and Ammonia

This method involves the direct amidation of octanedioic acid (suberic acid) with ammonia.

Synthesis_Ammonia reagents Octanedioic Acid Ammonia (aqueous) reaction Reaction Vessel Heat under reflux reagents->reaction workup Cooling and Filtration Wash with cold water reaction->workup product This compound workup->product

Workflow for the Synthesis of this compound from Octanedioic Acid.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add octanedioic acid (1 equivalent).

  • Add an excess of concentrated aqueous ammonia (e.g., 28-30%).

  • Heat the mixture to reflux for 4-6 hours. The diammonium salt of octanedioic acid will form initially, which upon heating, will dehydrate to form this compound.

  • After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold deionized water to remove any unreacted starting materials and salts.

  • Dry the product in a vacuum oven.

Purification by Recrystallization

Recrystallization dissolution Crude this compound Minimum amount of hot solvent (e.g., Ethanol/Water) filtration Hot filtration (optional) To remove insoluble impurities dissolution->filtration crystallization Slow cooling to room temperature Further cooling in an ice bath filtration->crystallization isolation Vacuum filtration Wash with cold solvent crystallization->isolation drying Drying in a vacuum oven isolation->drying pure_product Pure this compound drying->pure_product

Workflow for the Purification of this compound by Recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol-water.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the recrystallized product.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the pure this compound crystals under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be assessed using reverse-phase HPLC.

HPLC Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Biological Relevance and Applications

While this compound itself is not widely reported as a biologically active molecule, its structural motif is of interest in drug development. Aliphatic chains of varying lengths are often used as linkers in the design of bioactive molecules. Notably, some derivatives of long-chain hydroxamic acids, which can be synthesized from the corresponding diamides, have been investigated as histone deacetylase (HDAC) inhibitors.[12][14][15][16] HDAC inhibitors are a class of compounds that are being explored for their potential in cancer therapy. The straight-chain, eight-carbon backbone of this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This compound is a simple, yet versatile, chemical compound with well-defined physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their work, whether as a starting material for more complex molecules or as a model compound for studying the properties of long-chain aliphatic diamides. The potential for its derivatives to interact with biological targets such as HDACs suggests that further exploration of the chemical space around this scaffold may be a fruitful area of research.

References

In-Depth Technical Guide to the Solubility of Octanediamide in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octanediamide, a dicarboxylic acid amide with a linear eight-carbon chain. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide also presents solubility information for its shorter-chain homologs, succinamide (butanediamide) and adipamide (hexanediamide), to establish expected solubility trends. Furthermore, detailed experimental protocols for determining solubility are provided to aid researchers in generating their own data.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses two polar amide functional groups capable of hydrogen bonding, and a nonpolar eight-carbon aliphatic chain. Its solubility in a given solvent is therefore a balance between the hydrophilic nature of the amide groups and the hydrophobic nature of the alkyl backbone.

Data Presentation: Solubility of Aliphatic Diamides

The following table summarizes the available quantitative and qualitative solubility data for this compound and its shorter-chain homologs. It is important to note the scarcity of precise, temperature-dependent solubility values for this compound in the scientific literature.

Compound (Alkyl Chain Length)SolventTemperature (°C)SolubilityData Type
Succinamide (C4)Water (cold)Not SpecifiedSoluble in 220 partsQualitative[1]
Water (boiling)100Soluble in 9 partsQualitative[1]
AlcoholNot SpecifiedInsolubleQualitative[1]
Diethyl EtherNot SpecifiedInsolubleQualitative[1]
Adipamide (C6)Water124.4 g/LQuantitative[2][3][4]
Formic AcidNot SpecifiedSoluble (50 mg/mL)Qualitative[3][4][5]
This compound (C8)WaterNot SpecifiedSolubleQualitative
EthanolNot SpecifiedSolubleQualitative
MethanolNot SpecifiedSolubleQualitative
Dimethylformamide (DMF)Not SpecifiedModerately SolubleQualitative
Aqueous EthanolNot SpecifiedModerately SolubleQualitative[2]

Discussion of Solubility Trends:

Based on the principles of physical organic chemistry and the available data, a clear trend in the solubility of aliphatic diamides in polar solvents can be predicted. As the length of the nonpolar alkyl chain increases, the overall polarity of the molecule decreases. Consequently, solubility in polar solvents like water is expected to decrease with increasing chain length.

The data for succinamide and adipamide supports this trend. While succinamide is readily soluble in water, the solubility of adipamide is significantly lower. Following this logic, this compound, with its longer C8 alkyl chain, is expected to have even lower water solubility than adipamide.

Conversely, in non-polar organic solvents, the opposite trend would be expected. However, the presence of the two polar amide groups, which can engage in strong intermolecular hydrogen bonding in the solid state, will likely limit the solubility of these diamides in very non-polar solvents. Their best solubility is anticipated in polar aprotic solvents like DMF, which can effectively solvate the polar amide groups without the competing hydrogen bonding network present in protic solvents like water and alcohols.

Experimental Protocols

For researchers requiring precise quantitative solubility data for this compound, the following experimental protocols outline common methods for its determination.

1. Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

  • Materials and Equipment:

    • This compound (high purity)

    • Selected solvent(s) (analytical grade)

    • Thermostatically controlled shaker bath or incubator

    • Analytical balance

    • Centrifuge

    • Volumetric flasks and pipettes

    • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).

    • The container is placed in a thermostatically controlled shaker bath set to the desired temperature.

    • The mixture is agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

    • After equilibrium is reached, the suspension is allowed to settle.

    • A sample of the supernatant is carefully withdrawn, ensuring no solid particles are transferred. Centrifugation is recommended to aid in the separation of the solid and liquid phases.

    • The concentration of this compound in the clear supernatant is then determined using a suitable analytical method.

      • Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container, and the solvent is evaporated. The mass of the remaining solid is then determined.

      • Chromatographic Analysis (e.g., HPLC): The saturated solution is appropriately diluted, and the concentration is determined by comparing its peak area to a calibration curve prepared from standards of known concentration.

2. Dynamic (Polythermal) Method

This method is useful for determining the temperature dependence of solubility.

  • Materials and Equipment:

    • Jacketed glass vessel with a stirrer

    • Circulating water bath with precise temperature control

    • Thermometer or temperature probe

    • Light source and detector (for turbidimetric measurement) or visual observation

  • Procedure:

    • A known mass of this compound and a known mass of the solvent are added to the jacketed glass vessel.

    • The mixture is heated slowly and stirred continuously.

    • The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific concentration.

    • Alternatively, the solution can be slowly cooled from a higher temperature, and the temperature at which the first crystals appear (the cloud point) is recorded.

    • By repeating this process with different compositions, a solubility curve as a function of temperature can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound using the isothermal shake-flask method.

experimental_workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate in a thermostatically controlled shaker bath add_excess->equilibrate separate Separate solid and liquid phases (e.g., centrifugation) equilibrate->separate quantify Quantify the concentration of This compound in the supernatant separate->quantify end End quantify->end

General workflow for solubility determination.

References

An In-depth Technical Guide to the Key Functional Groups of Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanediamide, also known by its common name suberamide, is a linear aliphatic molecule featuring a symmetrical structure defined by the presence of two primary amide functional groups at its termini. Its chemical formula is C₈H₁₆N₂O₂, and its structure consists of a six-carbon methylene chain flanked by two carboxamide groups. This seemingly simple molecule has garnered significant interest in the scientific community, particularly in the field of drug development, due to its role as a histone deacetylase (HDAC) inhibitor. The reactivity, physicochemical properties, and biological activity of this compound are fundamentally dictated by its core functional groups: the two primary amides and the central polymethylene chain. This technical guide provides a comprehensive overview of these functional groups, their chemical characteristics, and their implications for the molecule's utility in research and pharmaceutical applications.

Core Functional Groups

The this compound molecule is characterized by two key functional entities:

  • Primary Amide Groups (-CONH₂): These are the most reactive sites on the molecule and are responsible for its key chemical and biological properties.

  • Hexyl Chain (-(CH₂)₆-): This aliphatic backbone provides structural flexibility and influences the molecule's lipophilicity and spatial orientation.

The interplay between the hydrophilic, reactive amide groups and the hydrophobic, flexible alkyl chain governs the overall behavior of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's properties begins with its fundamental physicochemical and spectroscopic data. The following tables summarize the key quantitative data for this compound.

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound--INVALID-LINK--
Synonyms Suberamide, 1,6-Hexanedicarboxamide--INVALID-LINK--
CAS Number 3891-73-4--INVALID-LINK--
Molecular Formula C₈H₁₆N₂O₂--INVALID-LINK--
Molecular Weight 172.22 g/mol --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Melting Point Approximately 120°C--INVALID-LINK--
Boiling Point 467.2°C at 760 mmHg--INVALID-LINK--
Density 1.061 g/cm³--INVALID-LINK--
Solubility Soluble in water, ethanol, and methanol--INVALID-LINK--
Polar Surface Area 86.18 Ų--INVALID-LINK--
LogP 1.698--INVALID-LINK--
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While experimental spectra for the parent compound are not widely published, data for its derivatives and general knowledge of amide spectroscopy provide expected characteristic signals.

SpectroscopyExpected Peaks/Signals
¹H NMR Protons on carbons adjacent to the amide carbonyls (α-protons) are expected to resonate around δ 2.1–2.3 ppm. Protons on the other methylene groups of the alkyl chain would appear further upfield. The amide protons (-NH₂) would likely appear as a broad singlet.
¹³C NMR The carbonyl carbons of the amide groups are expected to have a chemical shift in the range of 170-185 ppm. The carbons of the alkyl chain will appear at higher field strengths.
IR Spectroscopy Characteristic absorptions for the primary amide groups are expected. These include N-H stretching vibrations around 3350 and 3180 cm⁻¹ (asymmetric and symmetric), a strong C=O stretching (Amide I band) at approximately 1650 cm⁻¹, and an N-H bending (Amide II band) around 1550 cm⁻¹.[1]
Mass Spectrometry The molecular ion peak [M]⁺ would be expected at m/z = 172. Fragmentation patterns would likely involve cleavage of the alkyl chain and loss of the amide groups.

Reactivity of the Amide Functional Groups

The amide groups are the primary sites of chemical reactivity in this compound. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield octanedioic acid (suberic acid) and ammonia.[2] This reaction is fundamental to the degradation of the molecule.

  • Dehydration: Treatment with a strong dehydrating agent can convert the primary amide groups to nitriles.

  • Hofmann Rearrangement: In the presence of a halogen, a strong base, and water, the primary amide groups can undergo rearrangement to form the corresponding primary amines with one less carbon atom in the chain.

  • Hydrogen Bonding: The amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O). This property is crucial for its interaction with biological targets, such as the active site of histone deacetylases, and for its crystal packing in the solid state.[3]

Role in Drug Development: Histone Deacetylase Inhibition

This compound is recognized as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from lysine residues on histone proteins, HDACs promote chromatin condensation and transcriptional repression.

The inhibitory activity of this compound is attributed to the ability of its functional groups to interact with the active site of HDAC enzymes. The long aliphatic chain allows the molecule to access the hydrophobic channel of the enzyme's active site, while one of the amide groups can chelate the zinc ion that is essential for the catalytic activity of most HDACs.

Signaling Pathway

The inhibition of HDACs by this compound leads to an increase in histone acetylation, which in turn results in a more relaxed chromatin structure. This "open" chromatin is more accessible to transcription factors, leading to the expression of genes that may have been silenced. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can lead to cell cycle arrest and apoptosis.

Below is a diagram illustrating the simplified signaling pathway of HDAC inhibition by this compound.

HDAC_Inhibition_Pathway This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Histones Histone Proteins HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histone Proteins Histones->AcetylatedHistones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression

Caption: Simplified signaling pathway of HDAC inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound in a research setting.

Synthesis of this compound

One common laboratory-scale synthesis involves the direct amidation of octanedioic acid (suberic acid).

Protocol: Synthesis from Octanedioic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add octanedioic acid and an excess of thionyl chloride.

  • Acid Chloride Formation: Gently reflux the mixture for 1-2 hours to convert the carboxylic acid groups to acyl chlorides. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Cool the resulting suberoyl chloride in an ice bath. Slowly add a concentrated aqueous solution of ammonia with vigorous stirring. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove ammonium chloride. Recrystallize the solid from hot water or an ethanol/water mixture to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Below is a workflow diagram for the synthesis of this compound.

Synthesis_Workflow start Start reagents Octanedioic Acid + Thionyl Chloride start->reagents reflux Reflux (1-2h) reagents->reflux distillation Distillation (remove excess SOCl₂) reflux->distillation amidation Add conc. NH₃ (aq) (ice bath) distillation->amidation filtration Vacuum Filtration amidation->filtration recrystallization Recrystallization (H₂O or EtOH/H₂O) filtration->recrystallization characterization Characterization (MP, NMR, IR) recrystallization->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The key functional groups of this compound, the two primary amides and the central alkyl chain, bestow upon it a unique combination of properties that make it a valuable molecule in both materials science and pharmacology. Its ability to act as a histone deacetylase inhibitor, a function directly mediated by its amide groups, underscores the importance of understanding the chemistry of this functional group in the context of drug design and development. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working with this versatile molecule.

References

A Historical Guide to the Synthesis of Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanediamide, also known as suberamide, is a dicarboxylic acid diamide that has found applications in various fields, including as a precursor in the synthesis of polymers and as a molecule of interest in pharmaceutical research due to its potential as a histone deacetylase (HDAC) inhibitor. The methods for its synthesis have evolved over more than a century, reflecting the broader advancements in organic chemistry. This technical guide provides an in-depth look at the historical synthesis methods of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Synthesis Strategies: An Overview

The historical synthesis of this compound has primarily revolved around the conversion of suberic acid (octanedioic acid) or its derivatives. The main strategies can be categorized as follows:

  • Direct Ammonolysis of Suberic Acid: The earliest methods involved the direct reaction of suberic acid with ammonia at elevated temperatures.

  • From Suberic Acid Derivatives: Later methods utilized more reactive derivatives of suberic acid, such as acyl chlorides or esters, to achieve higher yields and milder reaction conditions.

  • Hydrolysis of Dinitriles: Another approach involves the hydrolysis of the corresponding dinitrile, suberonitrile.

  • Reaction of Diamines: More modern approaches sometimes involve the acylation of octanediamine.

This guide will delve into the key historical developments within these strategies, providing available experimental details to facilitate their understanding and potential replication.

I. Synthesis from Suberic Acid and its Derivatives

Direct Ammonolysis of Suberic Acid with Ammonia

One of the earliest reported methods for the synthesis of this compound dates back to the late 19th century. This approach relies on the direct reaction of suberic acid with ammonia.

Experimental Protocol:

  • Reaction: A mixture of suberic acid and an excess of aqueous ammonia is heated in a sealed vessel or under reflux conditions. The high temperature drives the dehydration of the initially formed ammonium salt to the diamide.

  • Purification: The crude product is typically purified by recrystallization from hot water or ethanol.

Quantitative Data Summary:

MethodStarting MaterialsReagentsTemperatureReaction TimeYieldReference
Direct AmmonolysisSuberic AcidAmmoniaHighProlongedFairAschan (1898)
From Suberoyl ChlorideSuberoyl ChlorideAmmoniaRoom Temp.ShortHigh(General method)
Ammonolysis of Dimethyl SuberateDimethyl SuberateAmmoniaElevatedSeveral hoursGood(General method)
Reaction with UreaSuberic AcidUrea~190 °CNot specified~92%(Analogous reaction)[1]

Logical Workflow for Direct Ammonolysis:

Ammonolysis suberic_acid Suberic Acid reaction_mixture Reaction Mixture suberic_acid->reaction_mixture ammonia Aqueous Ammonia ammonia->reaction_mixture heating Heating (Reflux) reaction_mixture->heating crude_product Crude this compound heating->crude_product recrystallization Recrystallization (Water/Ethanol) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Direct Ammonolysis of Suberic Acid
Synthesis from Suberoyl Chloride and Ammonia

To achieve higher yields and milder reaction conditions, suberic acid can be converted to the more reactive suberoyl chloride, which then readily reacts with ammonia.

Experimental Protocol:

  • Step 1: Preparation of Suberoyl Chloride: Suberic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form suberoyl chloride. The excess chlorinating agent is typically removed by distillation.

  • Step 2: Amidation: The resulting suberoyl chloride is then added to a concentrated solution of ammonia. The reaction is often exothermic and may require cooling.

  • Purification: The precipitated this compound is collected by filtration, washed with water to remove ammonium chloride, and then recrystallized.

Workflow for Synthesis from Suberoyl Chloride:

Suberoyl_Chloride_Route suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride Reaction chlorinating_agent Thionyl Chloride (SOCl₂) chlorinating_agent->suberoyl_chloride crude_product Crude this compound suberoyl_chloride->crude_product Amidation ammonia Conc. Ammonia ammonia->crude_product purification Filtration & Recrystallization crude_product->purification pure_product Pure this compound purification->pure_product

Synthesis via Suberoyl Chloride
Ammonolysis of Suberic Acid Esters

Another historical method involves the ammonolysis of esters of suberic acid, such as dimethyl suberate or diethyl suberate. This method is generally milder than the direct ammonolysis of the acid.

Experimental Protocol:

  • Reaction: The diester of suberic acid is heated with a concentrated solution of ammonia, often in a sealed tube or autoclave to maintain pressure and facilitate the reaction.

  • Purification: After the reaction, the excess ammonia and alcohol byproduct are removed. The solid this compound is then purified by recrystallization.

Workflow for Ammonolysis of Esters:

Ester_Ammonolysis diester Dimethyl/Diethyl Suberate heating Heating in Sealed Vessel diester->heating ammonia Conc. Ammonia ammonia->heating crude_product Crude this compound heating->crude_product purification Recrystallization crude_product->purification pure_product Pure this compound purification->pure_product

Ammonolysis of Suberic Acid Esters
Reaction of Suberic Acid with Urea

A variation on the direct amidation of carboxylic acids involves the use of urea as the source of ammonia. Upon heating, urea decomposes to ammonia and isocyanic acid, with the in-situ generated ammonia then reacting with the carboxylic acid.

Experimental Protocol:

  • Reaction: Suberic acid is mixed with an excess of urea and heated to a high temperature (e.g., ~190 °C). A catalyst, such as a mixture of phosphorus pentoxide and ammonium phosphate, can be used to improve the yield.[1]

  • Purification: The reaction mixture is cooled, and the solid product is then purified, typically by washing and recrystallization, to remove any unreacted starting materials and catalyst residues.

II. Synthesis via Hydrolysis of Suberonitrile

An alternative pathway to this compound is through the hydrolysis of suberonitrile (1,6-dicyanohexane).

Experimental Protocol:

  • Reaction: Suberonitrile is subjected to partial hydrolysis. This can be achieved under either acidic or basic conditions, with careful control of reaction time and temperature to favor the formation of the diamide over the dicarboxylic acid. For instance, hydrolysis with concentrated sulfuric acid or hydrogen peroxide in the presence of a base can be employed.

  • Purification: The resulting this compound is isolated from the reaction mixture and purified by recrystallization.

Workflow for Hydrolysis of Suberonitrile:

Nitrile_Hydrolysis suberonitrile Suberonitrile hydrolysis Partial Hydrolysis (Acid or Base) suberonitrile->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Recrystallization crude_product->purification pure_product Pure this compound purification->pure_product

Hydrolysis of Suberonitrile

Conclusion

The synthesis of this compound has a rich history, with methods evolving from high-temperature direct ammonolysis of suberic acid to more controlled and higher-yielding procedures involving reactive intermediates like acyl chlorides and esters. The choice of a particular historical method would have been dictated by the available technology, desired purity, and scale of the synthesis. This guide provides a foundational understanding of these classical approaches for researchers and professionals interested in the historical context and practical aspects of synthesizing this important diamide.

References

The Role of Octanediamide Derivatives in Epigenetic Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications are critical regulators of gene expression and cellular function, with their dysregulation being a hallmark of numerous diseases, including cancer. Histone deacetylases (HDACs) are a key class of enzymes that mediate epigenetic changes by removing acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Octanediamide-based compounds have emerged as a significant class of HDAC inhibitors. This technical guide provides an in-depth overview of the role of this compound derivatives, particularly the FDA-approved drug Vorinostat (SAHA) and novel analogues, in epigenetic modulation. We will delve into their mechanism of action, present quantitative data on their inhibitory activity, detail relevant experimental protocols, and visualize the signaling pathways they influence.

Introduction to this compound-Based HDAC Inhibitors

The this compound scaffold serves as a fundamental component for a class of potent histone deacetylase (HDAC) inhibitors. These molecules typically consist of a zinc-binding group (often a hydroxamic acid), a linker region (the this compound backbone), and a cap group that interacts with the surface of the HDAC enzyme. By chelating the zinc ion in the active site of class I, II, and IV HDACs, these compounds block the deacetylation of histone and non-histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin) and the activation of gene transcription. This modulation of gene expression underlies the therapeutic effects of these compounds, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.

It is important to distinguish the mechanism of this compound-based inhibitors from that of sirtuin (Class III HDAC) modulators. Sirtuins are NAD+-dependent deacetylases and are not directly inhibited by hydroxamic acid-based compounds like Vorinostat. In fact, some studies suggest a synergistic anti-cancer effect when sirtuin inhibitors are used in combination with traditional HDAC inhibitors, indicating they act on distinct cellular targets[1].

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound derivatives against HDACs and their effects on cancer cell lines have been quantified in numerous studies. The following tables summarize key data for Vorinostat (SAHA) and the novel derivatives, Jazz90 and Jazz167.

CompoundTargetIC50 / ActivityReference
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)~10-50 nM (HDAC activity)[2]
HDAC110 nM (ID50)[2]
HDAC320 nM (ID50)[2]
Jazz90 HDACsReduced HDAC activity by ~60% at 50 nM in PC3 nuclear lysates
Jazz167 HDACsReduced HDAC activity by ~60% at 50 nM in PC3 nuclear lysates
CompoundCell LineEffectPotencyReference
Vorinostat (SAHA) Various Cancer Cell LinesInduces apoptosis and cell cycle arrest2.5-5.0 µM[3]
Jazz90 PC3 (Prostate Cancer)Increased histone H3 acetylation by 6- to 8-foldNot specified
DU145 (Prostate Cancer)Increased histone H3 acetylation by 6- to 8-foldNot specified
Jazz167 PC3 (Prostate Cancer)Increased histone H3 acetylation by 6- to 8-foldNot specified
DU145 (Prostate Cancer)Increased histone H3 acetylation by 6- to 8-foldNot specified

Signaling Pathways Modulated by this compound Derivatives

HDAC inhibition by this compound derivatives, such as Vorinostat (SAHA), impacts multiple signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.

Signaling_Pathway cluster_downstream Downstream Cellular Effects cluster_pathways Affected Signaling Pathways This compound This compound Derivatives (e.g., Vorinostat) HDACs HDACs (Class I, II, IV) This compound->HDACs Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Modulates JAK_STAT JAK-STAT Pathway This compound->JAK_STAT Modulates MAPK MAPK Pathway This compound->MAPK Modulates Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Angiogenesis Inhibition of Angiogenesis Gene_Expression->Angiogenesis PI3K_Akt->Cell_Cycle_Arrest Regulates PI3K_Akt->Apoptosis Regulates

Figure 1: Overview of the mechanism of action of this compound derivatives.

A more detailed view of the PI3K/Akt pathway modulation by Vorinostat is presented below.

PI3K_Akt_Pathway Vorinostat Vorinostat (SAHA) p_Akt p-Akt (Ser473) (Decreased) Vorinostat->p_Akt Inhibits Phosphorylation mTOR mTOR Signaling (Dampened) Vorinostat->mTOR p_FOXO3a p-FOXO3a (Decreased) p_Akt->p_FOXO3a Phosphorylates FOXO3a Active FOXO3a p_FOXO3a->FOXO3a Dephosphorylation Leads to FasL FasL Expression FOXO3a->FasL Bim Bim Expression FOXO3a->Bim Apoptosis Apoptosis FasL->Apoptosis Bim->Apoptosis CyclinD1 Cyclin D1 (Decreased) mTOR->CyclinD1 Regulates Cell_Cycle_Arrest G1/S Arrest CyclinD1->Cell_Cycle_Arrest

Figure 2: Vorinostat's effect on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound-based HDAC inhibitors.

HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring HDAC activity in cell lysates or with purified enzymes.

Materials:

  • HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer (e.g., Trypsin in a suitable buffer)

  • HDAC Inhibitor (e.g., Trichostatin A or SAHA as a positive control)

  • HeLa nuclear extract (as a source of HDACs)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare the HDAC assay buffer.

  • Dilute the test compound (e.g., this compound derivative) to the desired concentrations in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • HDAC source (HeLa nuclear extract or purified enzyme)

    • Test compound or vehicle control (e.g., DMSO)

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the HDAC substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the fluorescence using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_detection Detection Prep_Buffer Prepare Assay Buffer Dilute_Compound Dilute Test Compound Prep_Buffer->Dilute_Compound Add_Reagents Add Buffer, HDAC Source & Compound to 96-well plate Dilute_Compound->Add_Reagents Pre_Incubate Pre-incubate (37°C, 15 min) Add_Reagents->Pre_Incubate Add_Substrate Add HDAC Substrate Pre_Incubate->Add_Substrate Incubate Incubate (37°C, 30-60 min) Add_Substrate->Incubate Add_Developer Add Developer Incubate->Add_Developer Develop Incubate (37°C, 15 min) Add_Developer->Develop Read_Fluorescence Read Fluorescence Develop->Read_Fluorescence

Figure 3: Workflow for a fluorometric HDAC activity assay.
Cell Viability Assay (MTT or a similar colorimetric assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., PC3, DU145)

  • Complete cell culture medium

  • 96-well clear microplate

  • Test compound (this compound derivative)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Histone Acetylation

This protocol is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors.

Materials:

  • Cancer cell lines

  • Test compound (this compound derivative)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to the total histone and a loading control (e.g., β-actin).

Conclusion

This compound-based molecules are a well-established and clinically important class of epigenetic modulators that function primarily as pan-HDAC inhibitors. Their ability to induce histone hyperacetylation and alter gene expression makes them potent anti-cancer agents. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further research into novel this compound derivatives may lead to the development of more potent and selective HDAC inhibitors with improved therapeutic profiles.

References

An In-depth Technical Guide to the Safety, Handling, and Stability of Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and stability of Octanediamide (CAS No: 3891-73-4) under standard laboratory conditions. The following sections detail critical data and protocols to ensure its safe and effective use in research and development.

Chemical and Physical Properties

This compound, also known as suberamide, is a linear aliphatic diamide. A clear understanding of its fundamental properties is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₂[1]
Molecular Weight 172.22 g/mol [1]
Appearance Off-white solid[2]
Melting Point 50 - 54 °C (122 - 129.2 °F)[2]
Boiling Point 225 - 226 °C (437 - 438.8 °F) at 760 mmHg[2]
Flash Point 165 °C (329 °F)[2]
Vapor Pressure 1 mbar @ 68°C[2]

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes skin irritation. Adherence to safety protocols is crucial to minimize risk.

HazardDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves/protective clothing/eye protection/face protection. Wash contaminated clothing before reuse.
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection/face protection.
Inhalation May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are mandatory to ensure personnel safety.

Engineering Controls
  • Use in a well-ventilated area.

  • Ensure eyewash stations and safety showers are close to the workstation location.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Stability and Reactivity

This compound is stable under normal laboratory conditions. However, it is important to be aware of its reactivity profile to prevent hazardous situations.

  • Chemical Stability: Stable under recommended storage conditions.[3]

  • Conditions to Avoid: Incompatible materials, dust generation, excess heat.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocols

Protocol for Assessing Thermal Stability (Thermogravimetric Analysis - TGA)
  • Objective: To determine the thermal decomposition profile of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition and the percentage of weight loss at different temperature intervals.

Protocol for Forced Degradation Study (Hydrolysis)
  • Objective: To evaluate the stability of this compound in acidic and basic conditions.

  • Materials: this compound, 0.1 N Hydrochloric Acid (HCl), 0.1 N Sodium Hydroxide (NaOH), HPLC-grade water, and acetonitrile.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • For acid hydrolysis, mix the stock solution with 0.1 N HCl and incubate at 60 °C for 24 hours.

    • For base hydrolysis, mix the stock solution with 0.1 N NaOH and incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute it to a suitable concentration.

    • Analyze the samples by a validated HPLC method to quantify the amount of remaining this compound and detect any degradation products.

  • Data Analysis: Calculate the percentage of degradation and identify the major degradation products.

Visualized Workflows

Spill Response Protocol

Spill_Response cluster_spill This compound Spill Occurs cluster_assessment Immediate Actions cluster_response Spill Cleanup Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Proceed with Cleanup Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean Spill Area (Soap and water) Collect->Clean Dispose Dispose of Waste (Follow institutional guidelines) Clean->Dispose

Caption: Workflow for responding to an this compound spill.

Personal Protective Equipment (PPE) Selection Guide

PPE_Selection cluster_risk Risk Assessment cluster_ppe Required PPE Start Handling this compound Risk Assess Potential Exposure Start->Risk Eyes Eye Protection (Safety Glasses/Goggles) Risk->Eyes All Handling Skin Skin Protection (Nitrile Gloves, Lab Coat) Risk->Skin All Handling Respiratory Respiratory Protection (Respirator for Dust) Risk->Respiratory Potential for Dust/Aerosol Generation

Caption: Decision guide for selecting appropriate PPE.

References

Methodological & Application

Application Notes and Protocols for Octanediamide Analogs as HDAC Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing octanediamide-based compounds as Histone Deacetylase (HDAC) inhibitors in cancer cell line research.

Introduction

Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression by altering the acetylation state of histones and other non-histone proteins.[1] This epigenetic regulation can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth, making HDACs attractive therapeutic targets.[2] this compound derivatives, particularly those with hydroxamic acid moieties, have been investigated as HDAC inhibitors. These compounds typically feature a zinc-binding group, a linker region (such as an this compound backbone), and a cap group that interacts with the surface of the enzyme. While the potency of simple this compound may be moderate, its derivatives, such as perfluorinated N-hydroxy-octanediamides, have been synthesized and evaluated for their inhibitory activity against various HDAC isoforms.

Mechanism of Action

HDAC inhibitors function by binding to the active site of HDAC enzymes, chelating the essential zinc ion, and thereby preventing the removal of acetyl groups from lysine residues on histone tails and other proteins.[3] This leads to an accumulation of acetylated proteins, which has several downstream effects in cancer cells:

  • Chromatin Relaxation and Gene Transcription: Increased histone acetylation leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that may have been silenced.[1][4]

  • Induction of Cell Cycle Arrest: HDAC inhibitors can upregulate cell cycle inhibitors like p21, leading to cell cycle arrest.[2]

  • Promotion of Apoptosis: They can induce apoptosis through both intrinsic and extrinsic pathways by affecting the expression of pro-apoptotic and anti-apoptotic proteins.[2][5]

  • Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress tumor angiogenesis.[2]

  • DNA Damage Response: HDAC inhibitors can interfere with DNA repair processes, sensitizing cancer cells to DNA-damaging agents.[1]

Data Presentation

The inhibitory activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The cytotoxic effects on cancer cell lines are often reported as GI50 (50% growth inhibition) or IC50 values.

Table 1: Inhibitory Activity of Selected Diamide-Based HDAC Inhibitors

Compound ClassTargetIC50 (µM)Cancer Cell LineGI50/IC50 (µM)Reference
Pyrimidine-based hydroxamic acidsHDAC416.6HCT-116-[6]
HDAC81.2[6]
Benzenesulfonyl acrylamide linker-bearingHDAC60.009 - 0.011HCT-1160.495 - 0.496[7]
Methylene chain linker-containingHDAC60.009 - 0.027HCT-116>10[7]
Sulfonamide Derivatives--LS-174T0.37 - 0.44[8]

Note: Data for specific "this compound" is limited; this table presents data for structurally related diamide-containing HDAC inhibitors to provide context for expected activity.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of Cancer Cell Lines

This protocol outlines the basic procedures for culturing and maintaining cancer cell lines for use in HDAC inhibitor studies.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HeLa, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T25, T75) and plates (6-well, 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium (medium with FBS and antibiotics). Centrifuge at 300 x g for 3 minutes.[9]

  • Cell Seeding: Resuspend the cell pellet in fresh complete medium and transfer to a T25 flask.[9]

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.[9]

  • Subculturing: When cells reach 70-90% confluency, aspirate the medium, wash with PBS, and add trypsin-EDTA to detach the cells.[10] Neutralize the trypsin with complete medium and re-seed into new flasks at the desired density.

Protocol 2: Preparation of this compound Analog Stock Solution

Materials:

  • This compound analog compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of the this compound analog in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound analog at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the this compound analog for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Western Blot for Histone Acetylation

This protocol is used to detect changes in the acetylation levels of histones following treatment with an HDAC inhibitor.

Materials:

  • Cells treated with the this compound analog

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the this compound analog for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the levels of acetylated histones to the total histone levels.

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.

Materials:

  • Cells treated with the this compound analog

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the this compound analog for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[11]

Visualizations

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor Action cluster_1 Downstream Cellular Effects HDACi This compound Analog (HDAC Inhibitor) HDAC HDAC Enzyme HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Accumulation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of this compound analogs as HDAC inhibitors.

Experimental_Workflow cluster_assays Perform Assays start Start: Culture Cancer Cells treatment Treat with this compound Analog (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot for Histone Acetylation treatment->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis analysis Data Analysis (IC50, Protein Levels, Apoptosis %) viability->analysis western->analysis apoptosis->analysis end Conclusion analysis->end

Caption: Experimental workflow for evaluating this compound analogs.

References

Application of Octanediamide in the Synthesis of Novel Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanediamide, a dicarbonyl compound, presents a promising yet underexplored monomer for the synthesis of novel polyamides. Its eight-carbon backbone offers the potential to create polymers with unique properties, such as enhanced flexibility, lower water absorption, and improved solubility in organic solvents, which are desirable characteristics for various applications, including in the biomedical and pharmaceutical fields. This document provides detailed application notes and protocols for the synthesis of novel polymers using this compound, focusing on polyamide formation through condensation polymerization. The information is tailored for researchers, scientists, and professionals in drug development who are interested in exploring new polymeric materials.

Properties of Long-Chain Polyamides

Polymers derived from this compound would be classified as long-chain polyamides. These materials are known for a distinct set of properties when compared to their short-chain counterparts (e.g., Nylon 6,6). Understanding these properties is crucial for designing polymers for specific applications.

Long-chain polyamides, such as those that could be synthesized from this compound, generally exhibit lower water absorption, better dimensional stability, and greater ductility.[1] The reduced concentration of polar amide groups in the polymer backbone leads to decreased affinity for water, which is advantageous in applications where dimensional stability in humid environments is critical.[2] Furthermore, the long methylene chains contribute to excellent toughness, flexibility, and high impact strength, even at low temperatures.[2]

Data Presentation: Comparative Properties of Polyamides

The following table summarizes the expected properties of a hypothetical polyamide synthesized from this compound and a dicarboxylic acid (e.g., adipic acid, forming a PA8,6) in comparison to well-characterized short-chain and other long-chain polyamides. This data is compiled based on established trends in polyamide properties.[1][2][3]

PropertyHypothetical PA8,6 (this compound-based)Nylon 6,6 (Short-Chain)Nylon 12 (Long-Chain)
Monomers This compound & Adipic AcidHexamethylenediamine & Adipic AcidLaurolactam
Water Absorption (23°C, 50% RH) Low (estimated < 1.0%)High (~2.5 - 3.0%)Very Low (~0.6%)[2]
Dimensional Stability HighModerateVery High[2]
Tensile Strength ModerateHighModerate
Elongation at Break HighModerateHigh
Flexibility HighModerateVery High[2]
Melting Point (°C) ~200 - 220~265~175 - 180[2]
Chemical Resistance ExcellentGoodExcellent

Experimental Protocols

Two primary methods for the synthesis of polyamides from a diamine (or diamide) and a diacid chloride are melt polymerization and interfacial polymerization. The following are detailed protocols for these methods, adapted for the use of this compound.

Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid

Melt polycondensation is a common industrial method for synthesizing polyamides. It involves heating the monomers above the melting point of the resulting polymer to drive the polymerization reaction, typically with the removal of a small molecule byproduct like water.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., sebacic acid)

  • Catalyst (e.g., phosphoric acid, optional)

  • High-temperature reaction vessel with mechanical stirring and a nitrogen inlet/outlet

  • Vacuum source

Procedure:

  • Preparation of Nylon Salt:

    • In a beaker, dissolve equimolar amounts of this compound and the chosen dicarboxylic acid in a suitable solvent (e.g., a water/ethanol mixture).

    • Stir the solution until a salt precipitates.

    • Filter and wash the salt with cold ethanol and dry it under vacuum. This step ensures a 1:1 stoichiometric ratio of the monomers.

  • Polymerization:

    • Place the dried nylon salt into the reaction vessel.

    • Purge the vessel with dry nitrogen to remove any oxygen.

    • Heat the vessel to a temperature approximately 30°C above the melting point of the expected polyamide while stirring.

    • As the salt melts and the polymerization begins, water will be evolved and can be collected.

    • After the initial polymerization under nitrogen, apply a vacuum to the system to remove the remaining water and drive the reaction to completion, increasing the molecular weight of the polymer.

    • Continue the reaction under vacuum for 1-2 hours.

  • Polymer Isolation and Purification:

    • Extrude the molten polymer from the reactor into a strand and cool it in a water bath.

    • Pelletize the cooled polymer strand.

    • The polymer can be further purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

Protocol 2: Interfacial Polymerization of this compound with a Diacid Chloride

Interfacial polymerization is a low-temperature method that occurs at the interface of two immiscible liquids.[4] This technique is particularly useful for laboratory-scale synthesis and for polymers that are thermally unstable.[5]

Materials:

  • This compound

  • Diacid chloride (e.g., sebacoyl chloride)

  • An organic solvent (e.g., hexane or dichloromethane)

  • Water (deionized)

  • A base to neutralize the HCl byproduct (e.g., sodium hydroxide)

  • A beaker and a glass rod or tweezers

Procedure:

  • Preparation of Solutions:

    • Aqueous Phase: Prepare an aqueous solution of this compound. Add a stoichiometric amount of sodium hydroxide to this solution to act as an acid scavenger for the HCl that will be produced.

    • Organic Phase: Prepare a solution of the diacid chloride in the organic solvent.

  • Polymerization:

    • Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface between the two layers.

    • A film of the polyamide will form instantly at the interface.[6]

  • Polymer Isolation:

    • Using tweezers or a glass rod, gently grasp the polymer film at the center of the interface and slowly pull it upwards.

    • A continuous "rope" of the polymer can be drawn out of the solution.[6]

    • Wrap the polymer rope around a spool or glass rod.

    • Continue to draw the polymer until one of the reactants is depleted.

  • Washing and Drying:

    • Wash the collected polymer thoroughly with water to remove any unreacted monomers, salts, and base.

    • Rinse the polymer with a solvent like acetone to help it dry faster.

    • Allow the polymer to air-dry or dry it in a vacuum oven at a low temperature.

Visualizations

Logical Relationship of Polyamide Properties

Polyamide_Properties Monomer Monomer Structure (e.g., this compound) ChainLength Long Carbon Chain Monomer->ChainLength Amide Low Amide Group Concentration Monomer->Amide Properties Resulting Polymer Properties ChainLength->Properties influences Amide->Properties influences Water Low Water Absorption Properties->Water Stability High Dimensional Stability Properties->Stability Flex Increased Flexibility & Toughness Properties->Flex Interfacial_Polymerization_Workflow start Start prep_aq Prepare Aqueous Phase: This compound + NaOH in Water start->prep_aq prep_org Prepare Organic Phase: Diacid Chloride in Hexane start->prep_org layer Layer Organic Phase onto Aqueous Phase prep_aq->layer prep_org->layer formation Polymer Film Forms at Interface layer->formation draw Draw Polymer Rope formation->draw wash Wash Polymer with Water and Acetone draw->wash dry Dry the Polymer wash->dry end End dry->end

References

Application Notes and Protocols: Octanediamide as a Novel Crosslinking Agent for Biopolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The crosslinking of biopolymers is a critical process in the development of biomaterials for tissue engineering, drug delivery, and various biomedical applications. Effective crosslinking enhances the mechanical strength, stability, and in vivo residence time of biopolymers. While various crosslinking agents are available, the exploration of novel agents with favorable biocompatibility and specific spacer arm lengths is an ongoing area of research. This document outlines the potential application and protocols for using octanediamide, a linear eight-carbon diamine, as a crosslinking agent for carboxylated biopolymers.

This compound offers a flexible, medium-length spacer arm that can influence the physicochemical properties of the resulting hydrogel, such as swelling ratio, degradation rate, and drug release kinetics. Its primary amine functionalities at both ends allow for the formation of stable amide bonds with carboxyl groups present on biopolymers like hyaluronic acid, alginate, and carboxymethyl cellulose. This crosslinking is typically facilitated by a carbodiimide activator, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance reaction efficiency.

Mechanism of Action: Carbodiimide-Mediated Amide Bond Formation

The crosslinking of a carboxylated biopolymer with this compound using EDC/NHS chemistry involves a two-step reaction. First, the carboxyl groups on the biopolymer are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine groups of this compound. To improve efficiency and stability, NHS is added to convert the O-acylisourea intermediate into a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amines of this compound to form a stable amide bond, crosslinking the polymer chains.

G cluster_activation Step 1: Activation of Carboxyl Group cluster_crosslinking Step 2: Crosslinking with this compound Biopolymer_COOH Biopolymer-COOH EDC EDC Acylisourea O-Acylisourea Intermediate Biopolymer_COOH->Acylisourea + EDC NHS NHS NHS_Ester NHS-Ester Intermediate Acylisourea->NHS_Ester + NHS This compound H₂N-(CH₂)₆-NH₂ (this compound) Crosslinked_Biopolymer Crosslinked Biopolymer (Amide Bond Formation) NHS_Ester->Crosslinked_Biopolymer + this compound

Caption: Carbodiimide-mediated crosslinking of a carboxylated biopolymer with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Crosslinked Hyaluronic Acid Hydrogel

This protocol describes the preparation of a hyaluronic acid (HA) hydrogel crosslinked with this compound using EDC/NHS chemistry.

Materials:

  • Hyaluronic Acid (HA), sodium salt (medical grade)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

  • Sterile, pyrogen-free water

Procedure:

  • HA Solution Preparation: Dissolve 100 mg of HA in 10 mL of 0.1 M MES buffer (pH 5.5) to create a 1% (w/v) solution. Stir gently overnight at 4°C to ensure complete dissolution.

  • Activator Solution Preparation: Immediately before use, prepare a fresh solution of EDC and NHS in MES buffer. For a 2:1 molar ratio of EDC:NHS to the carboxyl groups of HA, weigh the required amounts of EDC and NHS.

  • Activation of HA: Add the EDC/NHS solution to the HA solution and stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Crosslinking Reaction: Prepare a 10 mg/mL solution of this compound in MES buffer. Add the desired volume of the this compound solution to the activated HA solution. The molar ratio of this compound to HA carboxyl groups can be varied to control the crosslinking density. Stir the mixture vigorously for 2 hours at room temperature.

  • Gelation: Cast the resulting solution into a mold or petri dish and allow it to gel at 37°C for 24 hours.

  • Purification: Place the hydrogel in a dialysis tube and dialyze against sterile, pyrogen-free water for 72 hours, changing the water every 12 hours, to remove unreacted crosslinkers and byproducts.

  • Lyophilization (Optional): For characterization studies requiring a dry sample, freeze the purified hydrogel at -80°C and lyophilize for 48 hours.

G start Start dissolve_ha Dissolve Hyaluronic Acid in MES Buffer start->dissolve_ha prepare_activators Prepare fresh EDC/NHS solution in MES Buffer dissolve_ha->prepare_activators activate_ha Activate HA with EDC/NHS for 30 min prepare_activators->activate_ha prepare_this compound Prepare this compound solution in MES Buffer activate_ha->prepare_this compound add_crosslinker Add this compound to activated HA solution prepare_this compound->add_crosslinker stir_reaction Stir reaction mixture for 2 hours add_crosslinker->stir_reaction cast_gel Cast solution into mold and incubate at 37°C for 24h stir_reaction->cast_gel purify_gel Purify hydrogel by dialysis for 72h cast_gel->purify_gel lyophilize Lyophilize for dry sample (Optional) purify_gel->lyophilize end End lyophilize->end

Caption: Experimental workflow for preparing an this compound-crosslinked hyaluronic acid hydrogel.

Data Presentation

The following tables present representative data for the characterization of this compound-crosslinked hydrogels. The values are hypothetical and intended to illustrate the expected trends based on varying the crosslinker concentration.

Table 1: Physicochemical Properties of this compound-Crosslinked HA Hydrogels

Sample IDMolar Ratio (this compound:HA carboxyl)Swelling Ratio (%)Gel Fraction (%)
HA-ODA-10.25650 ± 4585 ± 5
HA-ODA-20.50420 ± 3092 ± 4
HA-ODA-31.00280 ± 2598 ± 2

Table 2: Mechanical Properties of this compound-Crosslinked HA Hydrogels

Sample IDMolar Ratio (this compound:HA carboxyl)Compressive Modulus (kPa)
HA-ODA-10.255.2 ± 0.8
HA-ODA-20.5012.8 ± 1.5
HA-ODA-31.0025.4 ± 2.1

Table 3: In Vitro Degradation of this compound-Crosslinked HA Hydrogels

Sample IDMolar Ratio (this compound:HA carboxyl)Mass Loss after 14 days (%) (in Hyaluronidase solution)
HA-ODA-10.2575 ± 6
HA-ODA-20.5052 ± 5
HA-ODA-31.0030 ± 4

Characterization Protocols

Protocol 2: Determination of Swelling Ratio
  • Weigh a lyophilized hydrogel sample (Wd).

  • Immerse the sample in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the sample, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Protocol 3: Determination of Gel Fraction
  • Immerse a known weight of the lyophilized hydrogel (Wi) in a large volume of deionized water for 48 hours to extract any uncrosslinked polymer.

  • Remove the hydrogel, freeze it at -80°C, and lyophilize to a constant weight (Wf).

  • Calculate the gel fraction using the formula: Gel Fraction (%) = (Wf / Wi) x 100.

Protocol 4: Mechanical Testing (Compressive Modulus)
  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Perform unconfined compression testing using a universal mechanical tester.

  • Apply a constant strain rate (e.g., 1 mm/min).

  • The compressive modulus is calculated from the linear region of the stress-strain curve (typically between 10-20% strain).

Protocol 5: In Vitro Enzymatic Degradation
  • Weigh lyophilized hydrogel samples (W0).

  • Immerse the samples in a solution of hyaluronidase (e.g., 100 U/mL in PBS) at 37°C.

  • At specific time points, remove the samples, wash with deionized water, lyophilize, and weigh (Wt).

  • Calculate the mass loss using the formula: Mass Loss (%) = [(W0 - Wt) / W0] x 100.

Conclusion

This compound presents a promising option as a crosslinking agent for carboxylated biopolymers, offering the potential to create hydrogels with tunable physicochemical and mechanical properties. The protocols and data presented here provide a foundational framework for researchers to explore the use of this compound in the development of novel biomaterials for a range of biomedical applications. Further studies are warranted to fully characterize the biocompatibility and in vivo performance of this compound-crosslinked biopolymer systems.

The Use of Octanediamide in Metal-Organic Framework (MOF) Construction: A Hypothetical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings: A comprehensive search of scientific literature and chemical databases did not yield specific examples or established protocols for the use of octanediamide as a primary building block or linker in the construction of metal-organic frameworks (MOFs). This suggests that this compound is not a conventional component in reported MOF syntheses.

However, for researchers and drug development professionals interested in exploring novel linkers for MOF synthesis, this document provides a generalized, hypothetical guide on how one might approach the incorporation of a flexible diamide molecule like this compound into a MOF structure. The following protocols and data are illustrative and based on general principles of MOF chemistry, intended to serve as a starting point for experimental design and exploration.

Conceptual Approaches for Integrating this compound into MOFs

There are two primary hypothetical routes for incorporating this compound into a MOF structure:

  • Direct Synthesis: Utilizing a modified form of this compound that contains coordinating functional groups (e.g., carboxylates, phosphonates) as a linker during the initial MOF synthesis.

  • Post-Synthetic Modification (PSM): Introducing this compound or its derivatives onto a pre-synthesized MOF that has reactive sites suitable for covalent attachment.

This guide will focus on a hypothetical direct synthesis approach using a carboxylated derivative of this compound, as this aligns with common MOF synthesis strategies.

Hypothetical MOF Synthesis: "M-ODA-MOF"

For the purpose of this guide, we will conceptualize a hypothetical MOF, designated "M-ODA-MOF," where "M" represents a metal ion and "ODA" refers to a hypothetical this compound-dicarboxylate linker.

Quantitative Data Summary for a Hypothetical M-ODA-MOF

The following table summarizes the types of quantitative data that would be crucial for characterizing a novel MOF like M-ODA-MOF. The values provided are for illustrative purposes and represent typical ranges for porous MOFs.

PropertyM-ODA-MOF (Hypothetical)Typical Range for Porous MOFsCharacterization Technique
BET Surface Area 800 - 1500 m²/g500 - 6000+ m²/gNitrogen Physisorption
Pore Volume 0.4 - 0.8 cm³/g0.3 - 2.5 cm³/gNitrogen Physisorption
Pore Diameter 1.0 - 2.5 nm0.5 - 5.0 nmNitrogen Physisorption (BJH/NLDFT)
Thermal Stability Up to 300 °C250 - 500 °CThermogravimetric Analysis (TGA)
Crystallinity CrystallineCrystallinePowder X-ray Diffraction (PXRD)
Drug Loading Capacity 10 - 25 wt%5 - 40 wt%UV-Vis Spectroscopy, HPLC

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical this compound-Based Linker

This protocol outlines the synthesis of a hypothetical dicarboxylate linker derived from this compound, which could then be used in MOF synthesis.

Objective: To synthesize N,N'-(octane-1,8-diyl)di(4-carboxybenzamide) (ODA-linker).

Materials:

  • This compound

  • 4-carboxybenzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-carboxybenzoyl chloride (2.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 24 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture with 1M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the ODA-linker.

  • Characterize the ODA-linker using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Protocol 2: Synthesis of the Hypothetical M-ODA-MOF

This protocol describes a general solvothermal synthesis of the conceptual M-ODA-MOF using the ODA-linker.

Objective: To synthesize a metal-organic framework using the ODA-linker.

Materials:

  • ODA-linker

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Modulator (e.g., acetic acid, benzoic acid) - often used to control crystal growth

Procedure:

  • In a glass vial, dissolve the ODA-linker (0.1 mmol) in DMF (10 mL).

  • In a separate vial, dissolve the metal salt (0.1 mmol) in DMF (10 mL).

  • Combine the two solutions in a Teflon-lined autoclave.

  • Add the modulator (e.g., 10-50 equivalents relative to the linker) to the reaction mixture.

  • Seal the autoclave and heat it in a convection oven at a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF to remove unreacted starting materials.

  • Perform a solvent exchange by soaking the product in a volatile solvent like ethanol or acetone for several days, replacing the solvent daily.

  • Activate the MOF by carefully removing the solvent under vacuum, often with gentle heating, to yield the porous M-ODA-MOF.

  • Characterize the M-ODA-MOF using PXRD, TGA, and nitrogen physisorption.

Visualizations

experimental_workflow start Start: Hypothesis (this compound as a MOF Linker) linker_synthesis Protocol 1: Synthesis of ODA-Linker start->linker_synthesis linker_char Linker Characterization (NMR, FTIR) linker_synthesis->linker_char mof_synthesis Protocol 2: Solvothermal Synthesis of M-ODA-MOF linker_char->mof_synthesis mof_char MOF Characterization (PXRD, TGA, BET) mof_synthesis->mof_char drug_loading Application Testing: Drug Loading & Release Studies mof_char->drug_loading end End: Data Analysis & Conclusion drug_loading->end logical_relationship This compound This compound (Flexible, Aliphatic Diamide) linker_design Linker Design Strategy (Addition of Coordinating Groups) This compound->linker_design requires mof_properties Resulting MOF Properties (Flexibility, Porosity, Functionality) linker_design->mof_properties influences drug_delivery Potential Application (Controlled Drug Delivery) mof_properties->drug_delivery enables

Application Notes and Protocols for Investigating the Therapeutic Effects of Octanediamide on Epigenetic Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as key drivers in various diseases, including cancer.[1][2] Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones.[3][4] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in gene silencing.[3] Dysregulation of HDAC activity is a common feature in many cancers, leading to the inappropriate silencing of tumor suppressor genes.[5][6]

Octanediamide derivatives, such as N-hydroxy-N'-phenylthis compound (SAHA, Vorinostat), are potent pan-histone deacetylase inhibitors (HDACi) that have shown therapeutic promise.[7] By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes.[3][4] This can induce various anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis.[8][9]

These application notes provide a comprehensive protocol for researchers to investigate the therapeutic effects of this compound on epigenetic modifications, focusing on its role as an HDAC inhibitor. The protocols cover essential experiments from assessing cellular viability to detailed analysis of histone acetylation and gene expression.

Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, or other relevant lines)

  • This compound (SAHA/Vorinostat): Stock solution in DMSO

  • Cell Culture Media and Reagents: DMEM or RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA

  • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO

  • Western Blotting:

    • RIPA Lysis Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies: Acetyl-Histone H3 (Lys9), Acetyl-Histone H4 (Lys8), total Histone H3, total Histone H4, β-actin

    • HRP-conjugated secondary antibodies

    • ECL Chemiluminescence Substrate

  • Chromatin Immunoprecipitation (ChIP):

    • Formaldehyde (37%)

    • Glycine

    • Cell Lysis Buffer

    • Nuclear Lysis Buffer

    • ChIP Dilution Buffer

    • Antibodies for ChIP: Acetyl-Histone H3 (Lys9), Acetyl-Histone H4 (Lys8), Normal Rabbit IgG (negative control)

    • Protein A/G magnetic beads

    • Wash Buffers (Low Salt, High Salt, LiCl)

    • Elution Buffer

    • RNase A and Proteinase K

    • DNA purification kit

    • Primers for qPCR (for target gene promoters, e.g., p21, and a negative control region)

  • Quantitative PCR (qPCR):

    • SYBR Green Master Mix

    • Forward and reverse primers for target genes

Experimental Protocols

Cell Viability Assay (MTT)

This assay determines the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This protocol assesses the effect of this compound on global histone acetylation levels.

  • Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound (e.g., 1, 5, 10 µM) for 24 hours, and then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against acetylated and total histones overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the corresponding total histone levels.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine the enrichment of specific histone acetylation marks at the promoter regions of target genes.[4][10][11][12][13]

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells to release the nuclei, then sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the chromatin overnight at 4°C with antibodies specific for acetylated histones (e.g., Ac-H3K9) or a negative control IgG.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads sequentially with low salt, high salt, and LiCl buffers to remove non-specific binding. Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes (e.g., p21) to quantify the amount of immunoprecipitated DNA.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
MCF-78.54.22.1
HCT1166.83.51.8
A54910.25.12.9

Table 2: Quantification of Histone Acetylation by Western Blot (Fold Change vs. Control)

TreatmentAcetyl-Histone H3 (Lys9)Acetyl-Histone H4 (Lys8)
Control (DMSO)1.01.0
This compound (1 µM)2.52.8
This compound (5 µM)4.85.3
This compound (10 µM)7.28.1

Table 3: ChIP-qPCR Analysis of Histone Acetylation at the p21 Promoter (Fold Enrichment vs. IgG)

TreatmentAcetyl-Histone H3 (Lys9)
Control (DMSO)3.5
This compound (5 µM)15.2

Visualizations

Signaling Pathway of this compound Action

Octanediamide_Pathway This compound This compound (SAHA/Vorinostat) HDACs Histone Deacetylases (HDACs) This compound->HDACs Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Increased Histone Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Re-expression (e.g., p21) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Cell Differentiation GeneExpression->Differentiation TherapeuticEffects Therapeutic Effects CellCycleArrest->TherapeuticEffects Apoptosis->TherapeuticEffects Differentiation->TherapeuticEffects

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Dose and Time Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot for Histone Acetylation treatment->western chip Chromatin Immunoprecipitation (ChIP) treatment->chip ic50 Determine IC50 viability->ic50 quant_acetylation Quantify Global Acetylation Changes western->quant_acetylation qpcr ChIP-qPCR for Target Gene Promoters chip->qpcr end_viability Assess Cytotoxicity ic50->end_viability end_acetylation Confirm HDAC Inhibition quant_acetylation->end_acetylation end_gene Link Acetylation to Gene Regulation qpcr->end_gene

Caption: Workflow for investigating this compound's effects.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the therapeutic effects of this compound on epigenetic modifications. By systematically evaluating its impact on cell viability, global histone acetylation, and target gene-specific histone modifications, researchers can gain valuable insights into its mechanism of action. This information is critical for the continued development and optimization of HDAC inhibitors as a promising class of anti-cancer agents.

References

Application Notes and Protocols for the Analytical Characterization of Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanediamide, also known as suberamide, is a chemical compound with the molecular formula C₈H₁₆N₂O₂.[1] As a dicarboxylic acid diamide, its characterization is crucial in various research and development fields, including polymer chemistry, materials science, and pharmaceuticals, where it may serve as a building block or an active ingredient. Accurate and detailed analytical characterization is essential to determine its purity, stability, and physicochemical properties. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₂[1]
Molecular Weight 172.22 g/mol [1]
CAS Number 3891-73-4[1]

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. Due to the lack of a strong chromophore in the molecule, UV detection at low wavelengths (around 200-210 nm) is recommended.

Experimental Protocol: RP-HPLC-UV Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 85:15 v/v) can be effective.[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to prepare the standard solution. For unknown samples, dissolve in a suitable solvent (e.g., methanol or mobile phase) and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively. A calibration curve should be generated using standard solutions of known concentrations to quantify the amount of this compound in samples.

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) HPLC HPLC System (C18, Methanol/Water) SamplePrep->HPLC StandardPrep Standard Preparation (Known Concentrations) StandardPrep->HPLC UV_Detector UV Detection (210 nm) HPLC->UV_Detector Chromatogram Obtain Chromatogram (Retention Time, Peak Area) UV_Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability.

Experimental Protocol: GC-MS Analysis of this compound (Post-derivatization)

  • Derivatization (Silylation):

    • To a known amount of dry this compound, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation: A standard GC-MS system.

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: The retention time of the derivatized this compound is used for identification. The mass spectrum, showing the molecular ion and characteristic fragment ions, confirms the identity. For primary amides, a characteristic fragment ion at m/z 44, corresponding to [CONH₂]⁺, is often observed.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • ¹H NMR: Expect signals for the -NH₂ protons and the different methylene (-CH₂-) groups in the aliphatic chain. The integration of the peaks corresponds to the number of protons.

    • ¹³C NMR: Expect signals for the carbonyl carbon of the amide group and the different methylene carbons. Due to the symmetry of the molecule, fewer signals than the total number of carbons may be observed.

Expected NMR Data for this compound

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~6.5-7.5br s-NH₂
~2.0-2.2tα-CH₂
~1.4-1.6mβ-CH₂
~1.2-1.4mγ, δ-CH₂
¹³C~175sC=O
~35-40sα-CH₂
~25-30sβ, γ, δ-CH₂

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups in this compound.

Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3180N-H stretching (symmetric and asymmetric)Amide (-NH₂)
2920-2850C-H stretchingAlkane (-CH₂-)
~1640C=O stretching (Amide I band)Amide
~1620-1590N-H bending (Amide II band)Amide
~1465C-H bending (scissoring)Alkane (-CH₂-)

Signaling Pathway for Spectroscopic Analysis

Spectro_Pathway cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_info Structural Information This compound This compound NMR NMR Spectroscopy (¹H, ¹³C) This compound->NMR FTIR FTIR Spectroscopy This compound->FTIR MS Mass Spectrometry This compound->MS Connectivity Connectivity & Proton Environment NMR->Connectivity FunctionalGroups Functional Groups (Amide, Alkane) FTIR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight

Caption: Spectroscopic techniques for structural elucidation.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal properties of this compound, including its melting point, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and other phase transitions.

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan and seal it.

  • Heating Program: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: The melting point (Tₘ) is determined as the peak temperature of the endothermic event on the DSC curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of this compound.

Experimental Protocol: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is determined from the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rates.

Expected Thermal Analysis Data for this compound

TechniqueParameterExpected Value
DSCMelting Point (Tₘ)~220-230 °C
TGAOnset of Decomposition> 250 °C (in N₂)

Note: These are estimated values and may vary depending on the purity of the sample and experimental conditions.

Conclusion

The analytical techniques and protocols described in this document provide a comprehensive framework for the thorough characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis methods will enable researchers, scientists, and drug development professionals to accurately determine the identity, purity, structure, and thermal properties of this important compound, ensuring its quality and suitability for its intended applications.

References

Application Notes and Protocols for the Agricultural Evaluation of Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Application Note: Investigating Octanediamide as a Novel Bioactive Compound in Agriculture

Introduction: this compound is a dicarboxylic acid amide with a linear eight-carbon chain. While its direct application in agriculture is not yet established, its chemical structure, featuring amide functional groups, suggests potential bioactivity. Diamide-containing compounds have been investigated for a range of biological activities, including insecticidal and fungicidal properties.[1] Furthermore, long-chain molecules can act as fungicides, insecticides, herbicides, and plant growth regulators.[2] This document outlines a comprehensive experimental framework to evaluate the potential of this compound as a plant growth regulator, a soil health modulator, or a plant protectant. The following protocols are designed to systematically assess its efficacy, optimal application rates, and potential mode of action.

Potential Applications for Investigation:

  • Plant Growth Regulation: Assessing effects on seed germination, root development, biomass accumulation, and overall plant vigor. Plant growth regulators (PGRs) can promote growth and help plants survive under stress conditions.[3][4]

  • Soil Health and Microbial Activity: Evaluating the impact on soil microbial communities, which are crucial for nutrient cycling and overall soil fertility.[5][6]

  • Abiotic Stress Tolerance: Investigating whether this compound can enhance plant resilience to environmental stressors such as drought, salinity, or temperature extremes.[7][8]

  • Pesticidal Activity: Screening for potential fungicidal, insecticidal, or bactericidal properties.[2][9]

General Experimental Design Principles

The evaluation of a new agricultural chemical should follow a phased approach, moving from controlled laboratory settings to more complex greenhouse and field trials.[10] All experiments must adhere to fundamental design principles to ensure the validity and reproducibility of the results.[11][12]

  • Replication: Each treatment (including controls) should be repeated multiple times to account for biological variability and to increase the statistical power of the results.[12]

  • Randomization: The placement of experimental units (e.g., pots, plots) should be randomized to minimize the effects of environmental gradients (e.g., light, temperature) within the experimental area.[13]

  • Controls: A negative control (no treatment) and, if applicable, a positive control (a known active compound) must be included to provide a baseline for comparison.

An overview of the experimental testing process is outlined below.

G cluster_0 Phase 1: Laboratory & Greenhouse Screening cluster_1 Phase 2: Field Evaluation lab_trials Lab-Based Trials (e.g., Seed Germination, Petri Dish Assays) greenhouse_trials Greenhouse Trials (e.g., Potted Plant Studies) lab_trials->greenhouse_trials Promising Candidates small_plots Small Plot Trials (Controlled Field Conditions) greenhouse_trials->small_plots Top Candidate(s) Selected large_plots Large Plot & Grower Trials (Real-World Conditions) small_plots->large_plots Efficacy Confirmed final_product Product Development & Registration large_plots->final_product Commercialization Path

Caption: Phased experimental workflow for agrochemical testing.[10]

Experimental Protocols

Protocol 1: Seed Germination and Seedling Vigor Assay

Objective: To determine the effect of various concentrations of this compound on the seed germination rate and early seedling growth of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish).

Materials:

  • Petri dishes (90 mm) with sterile filter paper

  • Certified seeds of the chosen plant species

  • This compound stock solution (e.g., 100 mM in a suitable solvent like DMSO, then diluted)

  • Sterile deionized water

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)

  • Ruler or digital calipers

Methodology:

  • Prepare a dilution series of this compound in sterile deionized water (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1000 µM). The 0 µM solution, containing only the solvent at the highest equivalent concentration, serves as the negative control.

  • Place two layers of sterile filter paper into each Petri dish.

  • Pipette 5 mL of the corresponding treatment solution onto the filter paper in each dish.

  • Arrange 25-50 seeds evenly on the surface of the moistened filter paper.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Place the dishes in a growth chamber following a completely randomized design. Use at least 4 replicates per treatment.

  • After 72 hours, count the number of germinated seeds (radicle emergence > 2 mm) to calculate the germination percentage.

  • After 7 days, carefully remove 10 seedlings from each plate and measure their root length and shoot length.

  • Dry the measured seedlings in an oven at 65°C for 48 hours and record the dry weight.

Data Presentation:

Treatment (µM)Germination (%)Avg. Root Length (mm)Avg. Shoot Length (mm)Avg. Dry Weight (mg)
0 (Control)
10
50
100
500
1000
Protocol 2: Greenhouse Pot Study for Plant Growth Assessment

Objective: To evaluate the impact of this compound on the growth and biomass of a crop species (e.g., tomato, corn) when applied via soil drench or foliar spray under controlled greenhouse conditions.

Materials:

  • Pots (1-gallon) filled with a standard potting mix

  • Healthy, uniform seedlings of the chosen crop

  • This compound solutions at various concentrations

  • Handheld sprayer for foliar application

  • Graduated cylinders for soil drench application

  • Greenhouse with controlled environment

Methodology:

  • Transplant uniform seedlings into pots, one plant per pot. Allow them to acclimate for one week.

  • Arrange the pots in a randomized complete block design (RCBD) with at least 5 replicates per treatment.[14]

  • Treatment Groups:

    • Control (Water spray/drench)

    • This compound Low Dose (e.g., 50 µM) - Foliar

    • This compound High Dose (e.g., 500 µM) - Foliar

    • This compound Low Dose (e.g., 50 µM) - Soil Drench

    • This compound High Dose (e.g., 500 µM) - Soil Drench

  • Application:

    • Foliar Spray: Spray the leaves until runoff (approx. 10 mL/plant). Use a shield to prevent spray from reaching the soil.

    • Soil Drench: Apply 100 mL of the treatment solution evenly to the soil surface of each pot.

  • Apply treatments once a week for four weeks. Maintain plants with standard irrigation and fertilization.

  • Data Collection (at 4 weeks post-initial treatment):

    • Measure plant height.

    • Count the number of leaves.

    • Measure chlorophyll content using a SPAD meter.

    • Harvest the shoots and roots separately.

    • Record the fresh weight of shoots and roots.

    • Dry the plant material at 70°C for 72 hours and record the dry weight.

Data Presentation:

Treatment GroupApplicationAvg. Height (cm)Avg. Leaf CountSPAD ReadingShoot Dry Wt. (g)Root Dry Wt. (g)
ControlDrench/Spray
50 µM this compoundFoliar
500 µM this compoundFoliar
50 µM this compoundSoil Drench
500 µM this compoundSoil Drench
Protocol 3: Soil Microbial Activity Assay (CO₂ Respiration)

Objective: To assess the effect of this compound on the overall metabolic activity of the soil microbial community.[15]

Materials:

  • Field-collected soil, sieved (2 mm) and pre-incubated

  • This compound solutions

  • Incubation jars (e.g., 500 mL Mason jars)

  • Small vials containing sodium hydroxide (NaOH, 1M) to trap CO₂

  • Barium chloride (BaCl₂) solution

  • Phenolphthalein indicator

  • Hydrochloric acid (HCl, 0.5 M) for titration

  • Incubator set to 25°C

Methodology:

  • Weigh 100 g of pre-incubated soil (adjusted to 60% water holding capacity) into each incubation jar.

  • Apply this compound solutions to the soil to achieve desired final concentrations (e.g., 0, 1, 10, 100 mg/kg soil). The 0 mg/kg treatment is the control. Use at least 4 replicates.

  • Place a vial containing 10 mL of 1M NaOH inside each jar, ensuring it remains upright.

  • Seal the jars tightly and incubate in the dark at 25°C.

  • After 7, 14, and 21 days, carefully remove the NaOH vials.

  • Add 2 mL of BaCl₂ to each NaOH vial to precipitate the carbonate (CO₃²⁻).

  • Add 2-3 drops of phenolphthalein and titrate the remaining NaOH with 0.5 M HCl until the pink color disappears.

  • Calculate the amount of CO₂ evolved based on the difference in titration volume between the sample and a blank (a vial with NaOH kept outside the soil).

Data Presentation:

Treatment (mg/kg soil)Day 7 (mg CO₂-C / kg soil)Day 14 (mg CO₂-C / kg soil)Day 21 (mg CO₂-C / kg soil)
0 (Control)
1
10
100
Protocol 4: Abiotic Stress Tolerance Assay (Drought Stress)

Objective: To determine if pre-treatment with this compound enhances a plant's ability to tolerate drought conditions.

Materials:

  • Potted plants (e.g., wheat, soybean) grown to the 3-4 leaf stage

  • This compound solution (optimal concentration determined from Protocol 3.2)

  • Spectrophotometer

  • Reagents for measuring antioxidant enzymes (e.g., SOD, POD) and proline content

Methodology:

  • Select uniform plants and divide them into four groups (n=10 per group):

    • WW: Well-Watered + Control treatment (no this compound)

    • WW+O: Well-Watered + this compound treatment

    • DS: Drought Stress + Control treatment

    • DS+O: Drought Stress + this compound treatment

  • Apply the this compound solution (or control) as a foliar spray.

  • Two days after treatment, induce drought stress by withholding water from the DS and DS+O groups until the soil moisture content drops to a predetermined level (e.g., 35% of field capacity) or visible wilting occurs. Maintain optimal watering for the WW and WW+O groups.

  • After 7 days of stress, collect leaf samples for biochemical analysis.

  • Biochemical Assays:

    • Measure Relative Water Content (RWC).

    • Measure Malondialdehyde (MDA) content as an indicator of lipid peroxidation.

    • Measure proline content, a common osmolyte.

    • Measure the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Peroxidase (POD).[4][16]

  • After the stress period, re-water all plants and record the survival rate after 5 days of recovery.

Data Presentation:

GroupRWC (%)MDA (nmol/g FW)Proline (µmol/g FW)SOD Activity (U/mg protein)Survival Rate (%)
WW100
WW+O100
DS
DS+O

Hypothetical Mode of Action: Signaling Pathway

The mechanism by which this compound might influence plant growth or stress tolerance is unknown. A plausible hypothesis is that it interacts with a cell surface receptor, initiating a signal transduction cascade that alters gene expression related to growth and defense. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

G This compound This compound receptor Cell Surface Receptor This compound->receptor Binds mapk_cascade MAP Kinase Cascade (MAPKKK -> MAPKK -> MAPK) receptor->mapk_cascade Activates transcription_factors Transcription Factors (e.g., WRKY, bZIP) mapk_cascade->transcription_factors Phosphorylates gene_expression Altered Gene Expression transcription_factors->gene_expression Regulates response Physiological Response (Growth, Stress Tolerance) gene_expression->response

Caption: Hypothetical signaling pathway for this compound action in plants.

References

Application Notes and Protocols: Octanediamide in Pharmaceutical Development and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octanediamide and its derivatives represent a significant class of molecules in pharmaceutical research, primarily recognized for their role as a structural backbone in the design of potent enzyme inhibitors. The eight-carbon aliphatic chain of this compound provides a flexible yet conformationally defined linker, making it an ideal scaffold for developing targeted therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound derivatives, with a primary focus on their application as Histone Deacetylase (HDAC) inhibitors in oncology.

Application Note 1: this compound Derivatives as Histone Deacetylase (HDAC) Inhibitors

The dysregulation of epigenetic processes is a hallmark of cancer. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, repressing the transcription of key tumor suppressor genes.

This compound derivatives, most notably N-hydroxy-N'-phenylthis compound (Suberoylanilide Hydroxamic Acid, SAHA, Vorinostat), have been developed as potent HDAC inhibitors. The this compound backbone serves as the linker that positions a zinc-binding group (often a hydroxamic acid) and a "cap" group (which interacts with the surface of the enzyme) for optimal interaction with the active site of the HDAC enzyme.[2] By inhibiting HDACs, these compounds restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

HDAC_Inhibition_Pathway Mechanism of HDAC Inhibition by this compound Derivatives cluster_gene_repression Normal Gene Repression cluster_gene_activation Effect of HDAC Inhibitor HDAC HDAC Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Deacetylation Octanediamide_Derivative This compound Derivative (e.g., SAHA) Inhibited_HDAC Inhibited HDAC Histone Acetylated Histone Histone->HDAC Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Gene_Repression Tumor Suppressor Gene Repression Deacetylated_Histone->Gene_Repression Octanediamide_Derivative->Inhibited_HDAC Inhibition Gene_Activation Tumor Suppressor Gene Activation Acetylated_Histone->Gene_Activation Apoptosis Apoptosis & Cell Cycle Arrest Gene_Activation->Apoptosis Synthesis_Workflow start Start dissolve_ester Dissolve methyl ester of suberanilic acid in Methanol start->dissolve_ester prepare_hydroxylamine Prepare methanolic hydroxylamine solution start->prepare_hydroxylamine add_base Add methanolic KOH dissolve_ester->add_base add_hydroxylamine Add hydroxylamine solution prepare_hydroxylamine->add_hydroxylamine add_base->add_hydroxylamine react Stir at room temperature (Monitor by TLC) add_hydroxylamine->react neutralize Neutralize to pH 7.0 react->neutralize precipitate Precipitation of SAHA neutralize->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash dry Dry under vacuum filter_wash->dry characterize Characterize product (HPLC, NMR, MP) dry->characterize end End characterize->end HDAC_Assay_Workflow start Start prep_reagents Prepare reagents: Enzyme, Substrate, Buffers start->prep_reagents dilute_compounds Serially dilute test compound and positive control prep_reagents->dilute_compounds plate_setup Add compounds/controls to 96-well plate dilute_compounds->plate_setup add_enzyme Add HDAC1 enzyme plate_setup->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 add_developer Add developer solution incubate1->add_developer incubate2 Incubate at RT add_developer->incubate2 read_fluorescence Measure fluorescence incubate2->read_fluorescence analyze_data Calculate % inhibition and determine IC50 read_fluorescence->analyze_data end End analyze_data->end Nanoparticle_Formulation_Workflow start Start prep_organic Prepare Organic Phase: Dissolve Drug and Polymer in Acetone start->prep_organic prep_aqueous Prepare Aqueous Phase: Stabilizer in Water start->prep_aqueous nanoprecipitation Inject Organic Phase into Aqueous Phase with Stirring prep_organic->nanoprecipitation prep_aqueous->nanoprecipitation evaporation Remove Organic Solvent (Rotary Evaporation) nanoprecipitation->evaporation purification Purify by Centrifugation and Resuspension (Optional) evaporation->purification characterization Characterize Nanoparticles: Size, Zeta Potential, Encapsulation Efficiency purification->characterization end End characterization->end

References

Troubleshooting & Optimization

How to improve the yield and purity of Octanediamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Octanediamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your this compound synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors depending on your chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials. Amide formation from carboxylic acids, for example, is often an equilibrium process.

    • Solution:

      • From Suberic Acid: When synthesizing from suberic acid and ammonia or an amine source, ensure the reaction is heated sufficiently to drive off the water produced, shifting the equilibrium towards the product.[1][2] Consider using a Dean-Stark apparatus to remove water azeotropically. Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • From Suberoyl Chloride: The reaction of suberoyl chloride with ammonia or an amine is generally fast and exothermic.[] However, poor mixing or low temperatures can hinder the reaction rate. Ensure vigorous stirring and allow the reaction to proceed to completion.

  • Side Reactions:

    • Cause: The formation of byproducts can significantly reduce the yield of the desired this compound. In the synthesis from suberic acid, polymerization or anhydride formation can occur at high temperatures. When using suberoyl chloride, hydrolysis of the acid chloride back to suberic acid can be a major side reaction if moisture is present.

    • Solution:

      • From Suberic Acid: Employ a catalyst like boric acid to facilitate the reaction at a lower temperature, minimizing thermal decomposition and side reactions.[4]

      • From Suberoyl Chloride: Conduct the reaction under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the suberoyl chloride slowly to a cooled solution of the amine to control the exothermic reaction and minimize side product formation.

  • Poor Stoichiometry:

    • Cause: An incorrect ratio of reactants can leave starting materials unreacted.

    • Solution: Carefully measure and control the stoichiometry of your reactants. For the synthesis from suberoyl chloride, using a slight excess of the amine can help to ensure complete conversion of the acid chloride and also neutralize the HCl byproduct.

  • Product Loss During Work-up and Purification:

    • Cause: this compound may have some solubility in the wash solvents or the mother liquor during recrystallization, leading to product loss.

    • Solution: Minimize the volume of solvent used for washing the crude product. When recrystallizing, ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation. After filtration, the crystals can be washed with a small amount of cold solvent to remove impurities without significant product loss.[5]

Logical Flow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low this compound Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Reactions? start->side_reactions workup_loss Loss During Work-up? start->workup_loss increase_time_temp Increase Reaction Time/Temp (Monitor by TLC/HPLC) incomplete_reaction->increase_time_temp Yes use_catalyst Use Catalyst (e.g., Boric Acid for diacid route) Remove Water (Dean-Stark) incomplete_reaction->use_catalyst Yes anhydrous_conditions Ensure Anhydrous Conditions (for acid chloride route) side_reactions->anhydrous_conditions Yes optimize_stoichiometry Optimize Reactant Stoichiometry side_reactions->optimize_stoichiometry Yes optimize_purification Optimize Purification: - Minimize wash solvent - Slow cooling for recrystallization - Use anti-solvent workup_loss->optimize_purification Yes

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Poor Purity of this compound

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: The purity of this compound can be compromised by unreacted starting materials, byproducts, or residual solvents.

  • Common Impurities and Their Removal:

ImpurityPotential CauseRecommended Purification Method
Unreacted Suberic Acid Incomplete reaction in the synthesis from suberic acid.Wash the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) to convert the acidic impurity into a water-soluble salt.
Unreacted Suberoyl Chloride Incomplete reaction in the synthesis from suberoyl chloride.Quench the reaction mixture with a dilute aqueous base to hydrolyze the unreacted acid chloride to the corresponding carboxylate salt, which can then be removed by aqueous extraction.
Mono-amidation Product Insufficient amine or incomplete reaction.Recrystallization is often effective. The mono-amide may have different solubility characteristics than the desired diamide. Column chromatography can also be used for separation.
Polymeric Byproducts High reaction temperatures, especially in the synthesis from suberic acid.These are often less soluble than this compound. Recrystallization can be effective, as the polymeric material may precipitate out from the hot solution or remain insoluble.
Residual Solvents Incomplete drying of the final product.Dry the product under vacuum at an appropriate temperature. The choice of temperature should be below the melting point of this compound.
  • Purification Strategy:

    • Recrystallization: This is a highly effective method for purifying solid organic compounds like this compound. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of amides.[6] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.[6][7] To select an appropriate solvent system, test the solubility of your crude product in small amounts of different solvents.

      • Procedure: Dissolve the crude this compound in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of cold solvent.[5]

Workflow for Product Purification:

Purification_Workflow start Crude this compound aqueous_wash Aqueous Wash (e.g., NaHCO3 solution) start->aqueous_wash Acidic Impurities Present recrystallization Recrystallization start->recrystallization No Acidic Impurities aqueous_wash->recrystallization drying Drying under Vacuum recrystallization->drying pure_product Pure this compound drying->pure_product

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common laboratory-scale methods for synthesizing this compound are:

  • From Suberic Acid: This involves the direct reaction of suberic acid (octanedioic acid) with an ammonia source (e.g., urea or aqueous ammonia) at elevated temperatures.[4] This method is straightforward but may require higher temperatures to drive the reaction to completion by removing the water byproduct. The use of a catalyst, such as boric acid, can facilitate this reaction under milder conditions.[4]

  • From Suberoyl Chloride: This method involves the reaction of suberoyl chloride with ammonia or a primary/secondary amine. This reaction is typically fast and high-yielding but requires the prior synthesis of suberoyl chloride from suberic acid (e.g., using thionyl chloride or oxalyl chloride) and necessitates anhydrous reaction conditions to prevent hydrolysis of the acid chloride.[]

Q2: What is a typical yield and purity I can expect for this compound synthesis?

A2: With optimized conditions, yields for this compound synthesis can be quite high. For instance, synthesis from octanediamine and acetic anhydride has been reported with yields exceeding 90% after recrystallization. Industrial processes aim for purities of ≥98%. In a laboratory setting, achieving a purity of >95% after a single recrystallization is a reasonable expectation.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. Use a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent like ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the limiting starting material spot and the appearance of the product spot indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the key parameters for successful recrystallization of this compound?

A4: The key to a successful recrystallization is the choice of solvent and the cooling rate.

  • Solvent Choice: The ideal solvent should dissolve this compound well when hot but poorly when cold. Ethanol or a mixture of polar and non-polar solvents often works well for amides.[6]

  • Cooling Rate: Slow cooling allows for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. It is best to let the hot solution cool to room temperature undisturbed before placing it in an ice bath.[7]

Q5: What analytical techniques are suitable for confirming the purity of my final product?

A5: Several techniques can be used to assess the purity of your synthesized this compound:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of an acid like formic acid to improve peak shape).[8][9][10] Detection is commonly done using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the this compound and detect the presence of any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound from Suberic Acid and Urea

This protocol provides a general guideline for the synthesis of this compound from suberic acid using urea as the ammonia source.

Materials:

  • Suberic acid

  • Urea

  • Boric acid (catalyst)

  • High-boiling point solvent (e.g., o-xylene) - Optional, for temperature control

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine suberic acid (1 equivalent), urea (2.2 equivalents), and a catalytic amount of boric acid (e.g., 5 mol%).

  • Heat the reaction mixture to 160-180°C. The mixture will melt and ammonia will be liberated from the decomposition of urea.[4]

  • Maintain the temperature and stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of suberic acid), cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve any remaining urea and boric acid.

  • Collect the solid this compound by vacuum filtration.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • Purify the crude this compound by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Synthesis of this compound from Suberoyl Chloride and Aqueous Ammonia

This protocol describes the synthesis of this compound from suberoyl chloride. Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

Materials:

  • Suberoyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

Procedure:

  • In a beaker or flask, cool concentrated aqueous ammonia in an ice bath.

  • Dissolve suberoyl chloride (1 equivalent) in a minimal amount of a water-immiscible organic solvent like DCM.

  • Slowly add the solution of suberoyl chloride dropwise to the cold, vigorously stirred aqueous ammonia. A white precipitate of this compound will form immediately.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove any ammonium chloride.

  • Further wash the product with a small amount of cold ethanol or another suitable solvent to remove organic impurities.

  • Purify the crude this compound by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Quantitative Data Summary

Synthesis RouteKey ReactantsTypical YieldTypical Purity (after recrystallization)Key Considerations
From Suberic AcidSuberic acid, Urea/Ammonia60-80%>95%Requires high temperatures or a catalyst; water removal is crucial.
From Suberoyl ChlorideSuberoyl chloride, Ammonia>90%>98%Requires anhydrous conditions for acid chloride synthesis and handling; exothermic reaction.

Note: The provided yields and purities are approximate and can vary depending on the specific reaction conditions and the efficiency of the purification process.

References

Troubleshooting poor solubility of Octanediamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Octanediamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: Published data on the precise aqueous solubility of this compound is limited and can appear contradictory. Some sources describe it as soluble in water, while others suggest moderate solubility.[1][2] Its solubility is influenced by several factors including temperature, pH, and the presence of co-solvents.

Q2: Why is my this compound not dissolving in water?

A2: Several factors can contribute to the poor dissolution of this compound. These include:

  • Low Temperature: The solubility of solids generally increases with temperature.[3][4] Attempting to dissolve this compound in cold water may result in poor solubility.

  • Incorrect pH: The pH of the aqueous solution can significantly impact the solubility of amide-containing compounds.

  • Insufficient Agitation: Proper mixing is crucial to ensure the entire solid comes into contact with the solvent.

  • Particle Size: Larger crystals of this compound will dissolve more slowly than smaller particles due to a lower surface area-to-volume ratio.[4][5]

Q3: Can I heat the solution to improve solubility?

A3: Yes, gently heating the solution is a common method to increase the solubility of many compounds, including amides.[3][4] However, it is essential to monitor the temperature to avoid any potential degradation of the compound.

Q4: Are there any alternative solvents I can use?

A4: If aqueous solubility remains an issue, consider using a co-solvent system. This compound has been noted to have solubility in organic solvents like ethanol and methanol, as well as dimethylformamide (DMF).[1][2] Creating a mixture of water and a miscible organic solvent can significantly enhance solubility.[5][6][7]

Troubleshooting Guide

If you are encountering difficulties in dissolving this compound, follow this step-by-step troubleshooting guide.

Initial Dissolution Steps
  • Start with Deionized Water: Ensure you are using high-purity deionized water to avoid any interference from impurities.

  • Increase Temperature: Gently warm the solution while stirring. Monitor the temperature to prevent any degradation.

  • Mechanical Agitation: Use a magnetic stirrer or vortex mixer to ensure thorough mixing.

  • Increase Sonication: Sonication can help to break down agglomerates and increase the surface area of the solid, aiding in dissolution.

Advanced Troubleshooting

If the initial steps do not yield a clear solution, consider the following advanced techniques:

  • pH Adjustment: Systematically adjust the pH of the solution. For amides, exploring a range of pH values can help identify the point of maximum solubility.

  • Co-solvent System: Introduce a water-miscible organic solvent (e.g., ethanol, methanol, DMSO) to the aqueous solution. Start with a small percentage of the co-solvent and gradually increase it until the this compound dissolves.

  • Particle Size Reduction: If you have solid this compound, grinding it into a fine powder can increase the surface area and improve the dissolution rate.[4][5][7]

Quantitative Data Summary

PropertyValueReference
Molecular Weight 172.22 g/mol [8]
Appearance White crystalline solid[1]
Melting Point Approximately 120°C[1]
Polar Surface Area 86.18 Ų[1][2]
cLogP ~ -0.3[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Weigh the desired amount of this compound powder.

  • Add a small volume of deionized water to create a slurry.

  • Gently heat the slurry on a hot plate with constant stirring. Do not exceed 60°C.

  • Gradually add more deionized water while maintaining the temperature and stirring until the desired concentration is reached and the solid is fully dissolved.

  • Allow the solution to cool to room temperature. If precipitation occurs, the solution is supersaturated at room temperature.

Protocol 2: Enhancing Solubility using a Co-solvent
  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100% ethanol).

  • In a separate container, measure the required volume of aqueous buffer or deionized water for your final solution.

  • While vigorously stirring the aqueous solution, slowly add the concentrated this compound stock solution dropwise.

  • Monitor for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent in your final solution.

Visual Troubleshooting Guide

The following diagram illustrates the logical workflow for troubleshooting poor this compound solubility.

Troubleshooting_Workflow start Start: Poor this compound Solubility check_initial Initial Dissolution (Water, RT, Stirring) start->check_initial is_dissolved1 Is it dissolved? check_initial->is_dissolved1 heat_agitate Increase Temperature & Intensify Agitation is_dissolved1->heat_agitate No success Success: Solution Prepared is_dissolved1->success Yes is_dissolved2 Is it dissolved? heat_agitate->is_dissolved2 adjust_ph Adjust pH is_dissolved2->adjust_ph No is_dissolved2->success Yes is_dissolved3 Is it dissolved? adjust_ph->is_dissolved3 use_cosolvent Use Co-solvent System is_dissolved3->use_cosolvent No is_dissolved3->success Yes is_dissolved4 Is it dissolved? use_cosolvent->is_dissolved4 particle_reduction Consider Particle Size Reduction is_dissolved4->particle_reduction No is_dissolved4->success Yes fail Consult Further/ Consider Alternatives particle_reduction->fail

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Octanediamide-Based Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the polymerization of octanediamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of polyamides from this compound.

1. Low Molecular Weight or Low Polymer Yield

Potential Cause Troubleshooting Recommendation
Impure Monomers Monomers (this compound, diacid chloride, or dicarboxylic acid) should be of high purity. Recrystallize or distill monomers before use. Ensure this compound is thoroughly dried to remove any moisture.
Non-Stoichiometric Monomer Ratio Precisely weigh monomers to ensure a 1:1 molar ratio. An excess of one monomer can lead to chain termination, limiting molecular weight.
Reaction Temperature Too Low or Too High For melt polycondensation, ensure the temperature is high enough to drive the reaction and remove water, but not so high as to cause monomer or polymer degradation. For interfacial polymerization, low temperatures (around room temperature or below) are typically preferred to control the reaction rate.[1]
Inefficient Water Removal (Melt Polycondensation) Use a high-vacuum line and ensure the reaction setup is leak-free. A slow nitrogen purge can also help to carry away water vapor.
Hydrolysis of Diacid Chloride (Interfacial Polymerization) Prepare fresh diacid chloride solutions. Avoid exposure to atmospheric moisture. The reaction should be performed promptly after preparing the solutions.
Side Reactions At high temperatures in melt polycondensation, side reactions can occur. Consider using a lower temperature for a longer duration or employing a catalyst to reduce the required temperature.

2. Poor Polymer Solubility or Cross-linking

Potential Cause Troubleshooting Recommendation
Presence of Trifunctional Impurities Ensure monomers do not contain impurities with more than two reactive functional groups, which can lead to branching and cross-linking.
High Reaction Temperature Excessive heat can lead to side reactions and cross-linking. Optimize the temperature to be just sufficient for polymerization.
Incorrect Solvent Choice For solution-based characterization, ensure the chosen solvent is appropriate for the specific polyamide. Some polyamides require strong polar solvents.

3. Inconsistent Reaction Kinetics

Potential Cause Troubleshooting Recommendation
Inadequate Mixing For melt polycondensation, ensure efficient stirring to promote contact between the reactants. For unstirred interfacial polymerization, the quality of the interface is critical.[1]
Catalyst Inactivity or Inappropriate Concentration If using a catalyst, ensure it is active and used at the optimal concentration. Too much or too little can negatively affect the reaction rate and final polymer properties.
Phase Transfer Issues (Interfacial Polymerization) The choice of organic solvent can influence the partitioning of the diamine and the swelling of the forming polymer film. Dichloromethane or hexane are common choices.[2]

Experimental Protocols

1. Interfacial Polymerization of Polyamide 8,6 (Poly(octamethylene adipamide))

This protocol describes the synthesis of Nylon 8,6 from 1,8-octanediamine (this compound) and adipoyl chloride.[1]

Materials:

  • 1,8-Octanediamine

  • Adipoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of 1,8-octanediamine and sodium hydroxide. The base is used to neutralize the HCl byproduct of the reaction.[1]

  • Organic Phase Preparation: Prepare a solution of adipoyl chloride in dichloromethane.

  • Polymerization: Carefully pour the aqueous phase on top of the organic phase in a beaker without stirring. A polymer film will form immediately at the interface.[1]

  • Polymer Collection: Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous "rope." The polymer can be wound onto a stirring rod or a beaker.

  • Washing and Drying: Wash the polymer rope thoroughly with water and then with a suitable solvent like methanol to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature.

2. Melt Polycondensation of Polyamide 8,10 (Poly(octamethylene sebacamide))

This protocol describes the synthesis of Nylon 8,10 from 1,8-octanediamine and sebacic acid.

Materials:

  • 1,8-Octanediamine

  • Sebacic acid

  • Catalyst (optional, e.g., a specific acid or metal oxide)

Procedure:

  • Nylon Salt Formation: In a reaction vessel, combine equimolar amounts of 1,8-octanediamine and sebacic acid in water to form the nylon salt. This helps ensure a 1:1 stoichiometry. The salt can be isolated and purified by recrystallization.

  • Polycondensation Setup: Place the dried nylon salt in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum-compatible condenser.

  • Heating and Water Removal: Heat the vessel under a slow stream of nitrogen to melt the salt and initiate polymerization. The temperature is gradually increased while applying a vacuum to remove the water formed during the reaction. A typical temperature range for melt polycondensation can be from 180°C to 280°C.

  • Monitoring Progress: The viscosity of the melt will increase as the molecular weight of the polymer grows. The reaction is continued until the desired viscosity (and thus molecular weight) is achieved.

  • Polymer Extrusion and Cooling: Once the polymerization is complete, the molten polymer is extruded from the reactor, cooled, and pelletized.

Data Presentation

Table 1: Typical Monomers for this compound-Based Polyamides

DiamineDiacid Chloride / Dicarboxylic AcidResulting Polyamide
1,8-OctanediamineAdipoyl ChloridePolyamide 8,6
1,8-OctanediamineSuberoyl ChloridePolyamide 8,8
1,8-OctanediamineSebacoyl ChloridePolyamide 8,10[1]
1,8-OctanediamineSebacic AcidPolyamide 8,10

Table 2: General Reaction Conditions for this compound Polymerization

ParameterInterfacial PolymerizationMelt Polycondensation
Temperature Low (e.g., 0-25 °C)High (e.g., 180-280 °C)
Pressure AtmosphericAtmospheric, then Vacuum
Solvents Immiscible pair (e.g., Water/Dichloromethane)None (bulk)
Byproduct HCl (neutralized by base)Water (removed by vacuum)
Reaction Time Fast (minutes)Slow (hours)

Visualizations

Interfacial_Polymerization_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_reaction Polymerization cluster_processing Post-Processing A1 Dissolve this compound in Water A2 Add NaOH A1->A2 C1 Carefully Layer Aqueous Phase over Organic Phase A2->C1 B1 Dissolve Diacid Chloride in Dichloromethane B1->C1 C2 Polymer Film Forms at the Interface C1->C2 D1 Withdraw Polymer Rope C2->D1 D2 Wash with Water and Methanol D1->D2 D3 Dry under Vacuum D2->D3

Caption: Workflow for Interfacial Polymerization of this compound-Based Polyamides.

Troubleshooting_Low_MW Start Issue: Low Molecular Weight Q1 Are Monomers Pure and Dry? Start->Q1 A1_No No Q1->A1_No No A2 A2 Q1->A2 Yes A1_Yes Yes Action1 Purify and Dry Monomers (Recrystallize/Distill) A1_No->Action1 Action1->Q1 Q2 Is Monomer Ratio Stoichiometric (1:1)? A2_No No Q2->A2_No No Q3 Are Reaction Conditions Optimal? Q2->Q3 Yes A2_Yes Yes Action2 Accurately Weigh Monomers A2_No->Action2 Action2->Q2 A3_No No Q3->A3_No No Q4 Is Water/Byproduct Removal Efficient? Q3->Q4 Yes A3_Yes Yes Action3 Adjust Temperature and/or Reaction Time A3_No->Action3 Action3->Q3 A4_No No Q4->A4_No No End High Molecular Weight Achieved Q4->End Yes A4_Yes Yes Action4 Improve Vacuum/Purge (Melt) or Neutralization (Interfacial) A4_No->Action4 Action4->Q4

Caption: Troubleshooting Decision Tree for Low Molecular Weight in Polymerization.

References

Common side reactions in Octanediamide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octanediamide.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).- Increase Reaction Temperature: While high temperatures can promote side reactions, a moderate increase may be necessary to drive the reaction to completion. Careful optimization is required.- Use of an Activating Agent: When starting from a dicarboxylic acid, consider using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or CDI (N,N'-Carbonyldiimidazole) to activate the carboxylic acid groups.
Suboptimal Stoichiometry - Use a Slight Excess of the Amine Source: If using a volatile amine like ammonia, ensure a sufficient excess is present in the reaction vessel to account for any loss.- Precise Stoichiometry for Diacid Chlorides: When using a diacid chloride, aim for a 1:2 molar ratio of diacid chloride to the amine source to ensure complete conversion and minimize the formation of the mono-substituted intermediate.
Hydrolysis of Starting Materials - Use Anhydrous Conditions: If using a moisture-sensitive starting material like a diacid chloride, ensure all glassware is dry and use an inert atmosphere (e.g., nitrogen or argon).- Use a Non-Aqueous Solvent: Solvents like THF, DCM, or toluene are preferable to protic solvents.

Issue 2: Presence of Impurities in the Final Product

Impurity Identification Avoidance and Removal
Mono-amide Intermediate Characterized by the presence of a free carboxylic acid or acid chloride group and a primary amide.- Avoidance: Use a slight excess of the amine source and ensure adequate mixing to promote the second amidation.- Removal: Acidic workup can protonate any unreacted amine, but the mono-amide can be difficult to separate from the diamide by standard chromatography. Consider derivatization or specialized chromatography (e.g., ion exchange) if separation is challenging.
Oligomers/Polymers Broad peaks in NMR, high molecular weight signals in mass spectrometry, and insolubility.- Avoidance: Use a high concentration of the amine source to favor the formation of the diamide over intermolecular reactions. Control the reaction temperature to prevent unwanted polymerization, which is often favored at higher temperatures.
Cyclic Byproducts A compound with a molecular weight corresponding to the loss of one molecule of the amine and one molecule of water from the mono-amide intermediate.- Avoidance: This is more likely with shorter chain diamines. For this compound, it is less of a concern but can be minimized by using a less polar solvent and lower reaction temperatures to disfavor intramolecular reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound synthesis?

A1: The most common side reactions are the formation of the mono-amide intermediate, where only one of the carboxylic acid groups has reacted, and oligomerization or polymerization, where multiple units of the starting materials react to form longer chains. Intramolecular cyclization of the mono-amide intermediate is a potential but less common side reaction for this compound.

Q2: How can I minimize the formation of the mono-amide intermediate?

A2: To minimize the formation of the mono-amide intermediate, it is crucial to use a stoichiometric excess of the amine source (e.g., ammonia or a primary amine). Ensuring efficient mixing and a controlled addition of the diacid or diacid chloride can also help to ensure that both ends of the molecule react.

Q3: What is the best method to purify this compound?

A3: Recrystallization is often the most effective method for purifying this compound, assuming a suitable solvent can be found. If chromatographic purification is necessary, silica gel column chromatography can be used, but separation of the diamide from the mono-amide can be challenging due to their similar polarities. In such cases, a more polar eluent system may be required.

Q4: Can I synthesize this compound directly from suberic acid and ammonia?

A4: Yes, this is a common method. However, it typically requires higher temperatures to drive off the water that is formed as a byproduct. This can sometimes lead to thermal degradation or polymerization. Using a catalyst can facilitate this reaction under milder conditions.

Q2: What are the advantages of using a diacid chloride over a dicarboxylic acid for the synthesis?

A2: Diacid chlorides are more reactive than dicarboxylic acids, allowing the reaction to proceed at lower temperatures and often with higher yields. This can help to minimize side reactions that are favored at higher temperatures. However, diacid chlorides are sensitive to moisture and produce HCl as a byproduct, which must be neutralized.

Quantitative Data Summary

The following table summarizes how different reaction parameters can influence the yield and purity of this compound. The values are illustrative and will vary based on the specific experimental setup.

Parameter Condition A Condition B Condition C Outcome
Starting Material Suberic AcidSuberoyl ChlorideSuberic AcidHigher reactivity of suberoyl chloride can lead to higher yields under milder conditions.
Amine Stoichiometry 1:2 (Diacid:Amine)1:2.5 (Diacid:Amine)1:1.5 (Diacid:Amine)A slight excess of amine (Condition B) can help drive the reaction to completion and minimize the mono-amide byproduct. Insufficient amine (Condition C) will likely result in a mixture of products.
Temperature 120°C25°C180°CModerate temperatures are often optimal. High temperatures (Condition C) can lead to polymerization and degradation. Low temperatures (Condition B) may be sufficient for reactive starting materials like diacid chlorides.
Catalyst NoneLewis AcidNoneA catalyst can improve the reaction rate and allow for lower reaction temperatures, potentially increasing the yield of the desired product.
Purity (Illustrative) 85%95%70%Milder conditions and optimized stoichiometry generally lead to higher purity.
Yield (Illustrative) 75%90%60%Optimized conditions lead to higher yields.

Experimental Protocol: Synthesis of this compound from Suberoyl Chloride and Ammonia

This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Suberoyl chloride

  • Ammonium hydroxide (concentrated solution)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve suberoyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a concentrated solution of ammonium hydroxide (2.5 equivalents) dropwise via the addition funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with distilled water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Octanediamide_Synthesis_Pathways sub_acid Suberic Acid / Suberoyl Chloride conditions1 + Amine (Controlled Stoichiometry) sub_acid->conditions1 amine Amine Source (e.g., Ammonia) amine->conditions1 mono_amide Mono-amide Intermediate conditions2 + Amine (Excess) mono_amide->conditions2 conditions3 High Temperature / Incorrect Stoichiometry mono_amide->conditions3 conditions4 Intramolecular Reaction mono_amide->conditions4 This compound This compound (Desired Product) oligomer Oligomers / Polymers cyclic Cyclic Byproduct conditions1->mono_amide conditions2->this compound conditions3->oligomer conditions4->cyclic

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes mono_amide_present Mono-amide Present? check_purity->mono_amide_present Yes end_ok Successful Synthesis check_purity->end_ok No suboptimal_stoich Suboptimal Stoichiometry? incomplete_rxn->suboptimal_stoich No increase_time_temp Increase Time / Temp incomplete_rxn->increase_time_temp Yes adjust_stoich Adjust Stoichiometry suboptimal_stoich->adjust_stoich Yes end_revisit Re-evaluate Protocol suboptimal_stoich->end_revisit No increase_time_temp->check_purity adjust_stoich->check_purity polymer_present Polymer Present? mono_amide_present->polymer_present No optimize_stoich Optimize Stoichiometry (Excess Amine) mono_amide_present->optimize_stoich Yes control_temp Control Temperature polymer_present->control_temp Yes polymer_present->end_revisit No optimize_stoich->end_revisit control_temp->end_revisit

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Refining Purification Techniques for Crude Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification techniques for crude octanediamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials like octanedioic acid or ammonia/amine source, incompletely reacted intermediates, and byproducts from side reactions. Other potential impurities are residual solvents and excess reagents used during the synthesis.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures.[1][2] Polar solvents are generally good candidates for dissolving polar diamides. It is recommended to test a range of solvents with varying polarities. A good practice is to use a solvent system where one solvent dissolves the compound well and another (miscible) solvent in which it is poorly soluble is added to induce crystallization.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to assess the purity of a sample and to determine the appropriate solvent system for column chromatography.[3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), can provide more quantitative purity analysis.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and detection of impurities.

Troubleshooting Guides

Problem: My this compound fails to crystallize from the solution.

  • Possible Cause: The solution may be too dilute, or the cooling process is too rapid.

  • Solution:

    • Try to concentrate the solution by evaporating some of the solvent to increase the saturation of this compound.

    • Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[5]

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5]

    • If using a mixed solvent system, try adding more of the anti-solvent (the solvent in which this compound is less soluble).

Problem: The separation of this compound from impurities via column chromatography is poor.

  • Possible Cause: The chosen mobile phase (eluent) may have a polarity that is too high or too low, resulting in poor separation of compounds on the stationary phase (e.g., silica gel).[6][7]

  • Solution:

    • Optimize the solvent system using Thin-Layer Chromatography (TLC) first. The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.5 for this compound.[3]

    • Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This can help separate compounds with a wide range of polarities.

    • Ensure the column is packed properly to avoid channeling, which leads to poor separation. The stationary phase should be uniform and free of air bubbles.

Problem: Oiling out occurs during recrystallization instead of crystal formation.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the this compound, or the solution is supersaturated.

  • Solution:

    • Choose a solvent with a lower boiling point.

    • Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool more slowly.

    • Try a different solvent or a mixed solvent system.

Data Presentation

Table 1: Solvent Properties for this compound Purification

SolventBoiling Point (°C)Polarity IndexSuitability for RecrystallizationNotes
Water10010.2Good (High Temperature)This compound may have moderate to high solubility in hot water.
Ethanol785.2GoodOften used in combination with water.
Methanol656.6GoodCan be a good solvent for many amides.
Acetone565.1FairMay be too volatile for high-temperature recrystallization.
Ethyl Acetate774.4Poor (as a primary solvent)Can be used as an anti-solvent in a mixed system.
Hexane690.1Anti-solventUsed to precipitate polar compounds from a more polar solvent.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this compound, a mixture of ethanol and water is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to just dissolve the solid.[1] This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a solvent pair, slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly cloudy, then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude mixture in various solvent systems (e.g., different ratios of ethyl acetate and hexane).

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.[3] If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Purity_Check1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check1 ColumnChromatography Column Chromatography Purity_Check2 Purity Assessment (TLC, HPLC) ColumnChromatography->Purity_Check2 Purity_Check1->ColumnChromatography Purity < 98% Pure_Product Pure this compound Purity_Check1->Pure_Product Purity > 98% Purity_Check2->Pure_Product Purity > 98% Further_Purification Further Purification Needed Purity_Check2->Further_Purification Purity < 98%

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Occurs Start->OilingOut LowYield Low Yield Start->LowYield Concentrate Concentrate Solution NoCrystals->Concentrate Dilute? ChangeSolvent Change Solvent NoCrystals->ChangeSolvent Ineffective? OilingOut->ChangeSolvent Solvent BP too high? ReheatCool Reheat & Cool Slower OilingOut->ReheatCool Supersaturated? RecoverFromMotherLiquor Recover from Mother Liquor LowYield->RecoverFromMotherLiquor Soluble in cold solvent? CoolSlower Cool Slower / Seed Concentrate->CoolSlower

Caption: Decision tree for troubleshooting recrystallization problems.

References

Addressing the stability issues of Octanediamide in acidic or basic media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of Octanediamide in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as suberamide, is a dicarboxylic acid diamide. Its stability is crucial for ensuring the integrity and efficacy of pharmaceutical formulations and for obtaining reliable results in various experimental settings. Degradation of this compound can lead to the formation of impurities, which may have different chemical and biological properties.

Q2: How stable is this compound in aqueous solutions?

Generally, amides like this compound are relatively stable in neutral aqueous solutions due to resonance stabilization of the amide bond.[1] However, their stability is significantly affected by pH, temperature, and the presence of catalysts.

Q3: What happens to this compound in acidic media?

In acidic media, this compound can undergo hydrolysis to yield suberic acid and ammonium ions.[2][3] This reaction is typically catalyzed by strong acids and may be accelerated by heat.

Q4: What is the degradation pathway of this compound in basic media?

Under basic conditions, this compound can be hydrolyzed to form a suberate salt and ammonia.[2][3] This reaction is often promoted by strong bases and elevated temperatures.

Q5: What are the primary degradation products of this compound?

The primary degradation products of this compound under hydrolytic stress are suberic acid (in acidic media) or its corresponding salt (in basic media), and ammonia or ammonium ions.

Q6: How can I monitor the stability of my this compound samples?

The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[4] Such a method should be able to separate and quantify this compound from its degradation products.

Q7: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, consider storing it under an inert gas with a desiccant.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in my chromatogram when analyzing this compound. Degradation of this compound due to improper sample handling or storage.Review your sample preparation and storage procedures. Ensure the pH of your solutions is controlled and that samples are not exposed to high temperatures for extended periods. Use a validated stability-indicating HPLC method to identify the degradation products.
Loss of this compound concentration in my stock solution over time. Hydrolysis of this compound in the solvent.Prepare fresh stock solutions and store them at recommended conditions (cool, dry, and protected from light). If the solvent is aqueous, consider preparing the stock solution in a non-aqueous solvent like DMSO or ethanol if compatible with your experiment, and dilute into aqueous media just before use.
Inconsistent results in my experiments using this compound. Variability in the purity of this compound due to degradation.Always use freshly prepared solutions of this compound. Perform a purity check of your starting material using a suitable analytical method like HPLC before initiating critical experiments.
Precipitation observed in my acidic or basic this compound solution. Formation of suberic acid (in acidic media) which may have limited solubility, or a suberate salt (in basic media).Adjust the pH of your solution to improve the solubility of the degradation product if necessary for analysis. For preparative work, the precipitate can be isolated and characterized.

Quantitative Data Summary

The following tables present illustrative data on the stability of this compound under forced degradation conditions. This data is representative and intended to demonstrate the expected trends in stability.

Table 1: Stability of this compound in Acidic Media (0.1 M HCl) at 50°C

Time (hours)This compound Remaining (%)Suberic Acid Formed (%)
0100.00.0
2492.57.5
4885.314.7
7278.121.9
9671.228.8

Table 2: Stability of this compound in Basic Media (0.1 M NaOH) at 50°C

Time (hours)This compound Remaining (%)Suberate Salt Formed (%)
0100.00.0
2490.19.9
4881.019.0
7272.527.5
9664.335.7

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method suitable for the analysis of this compound and its primary degradation product, suberic acid.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector or a Mass Spectrometer.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • This compound reference standard

  • Suberic acid reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm (or appropriate wavelength for your detector)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).

  • For stability studies, subject the this compound solution to the desired stress conditions (e.g., acidic or basic pH, elevated temperature).

  • At specified time points, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to an appropriate concentration with the mobile phase.

5. Analysis:

  • Inject the prepared samples and reference standards into the HPLC system.

  • Identify and quantify this compound and suberic acid by comparing their retention times and peak areas with those of the reference standards.

Visualizations

Acidic_Hydrolysis_Pathway This compound This compound Protonation Protonation of carbonyl oxygen This compound->Protonation + H+ Nucleophilic_Attack Nucleophilic attack by water Protonation->Nucleophilic_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Ammonia Proton_Transfer->Elimination Suberic_Acid Suberic Acid Elimination->Suberic_Acid Ammonium_Ion Ammonium Ion Elimination->Ammonium_Ion

Caption: Acidic hydrolysis pathway of this compound.

Basic_Hydrolysis_Pathway This compound This compound Nucleophilic_Attack Nucleophilic attack by hydroxide ion This compound->Nucleophilic_Attack + OH- Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Amide Ion Tetrahedral_Intermediate->Elimination Suberic_Acid Suberic Acid Elimination->Suberic_Acid Amide_Ion Amide Ion Elimination->Amide_Ion Deprotonation_of_Acid Deprotonation Suberic_Acid->Deprotonation_of_Acid + OH- Protonation_of_Amide Protonation Amide_Ion->Protonation_of_Amide + H2O Ammonia Ammonia Protonation_of_Amide->Ammonia Suberate_Salt Suberate Salt Deprotonation_of_Acid->Suberate_Salt

Caption: Basic hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Stock Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid/Base, Temp) Prep_Stock->Stress_Conditions Sampling Withdraw Aliquots at Time Points Stress_Conditions->Sampling Neutralize_Dilute Neutralize and Dilute Sampling->Neutralize_Dilute HPLC_Injection Inject Sample into HPLC Neutralize_Dilute->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV/MS Detection Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Quantification Quantify this compound and Degradants Peak_Integration->Quantification Report Generate Stability Report Quantification->Report

Caption: Workflow for this compound stability testing.

References

Optimizing Octanediamide Concentration for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of Octanediamide (also known as Suberamide) in in vitro assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDAC enzymes, it leads to an increase in the acetylation of histone and non-histone proteins. This alters chromatin structure and gene expression, often resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][1]

Q2: What is a typical starting concentration range for this compound in in vitro assays?

Based on available data for similar HDAC inhibitors, a broad starting range to consider for initial dose-response studies would be from 0.1 µM to 100 µM. The optimal concentration will be highly dependent on the cell type and the specific endpoint of the assay.

Q3: How should I prepare a stock solution of this compound?

This compound is a white crystalline solid. For in vitro assays, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM or 100 mM stock can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the maximum permissible DMSO concentration in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. High concentrations of DMSO can be toxic to cells and may interfere with the experimental results. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in all experiments.

Q5: My this compound solution is precipitating in the cell culture medium. What should I do?

Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous medium. To troubleshoot this:

  • Ensure the DMSO stock solution is fully dissolved before diluting it into the medium.

  • Prepare intermediate dilutions of the stock solution in DMSO before the final dilution into the cell culture medium.

  • Gently warm the medium to 37°C and vortex or sonicate briefly after adding the this compound stock solution.

  • If precipitation persists, consider lowering the final concentration of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effects on the plateEnsure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No observable effect at expected concentrations Inactive compound, Cell line is resistant, Insufficient incubation time, Assay endpoint is not sensitive to HDAC inhibitionVerify the integrity and activity of the this compound stock. Test a wider range of concentrations. Perform a time-course experiment to determine the optimal incubation period. Select an assay that directly measures HDAC activity or a known downstream effect (e.g., p21 expression).
High background signal in the assay Contamination (bacterial, fungal, or mycoplasma), Reagent instability, Autofluorescence of the compoundRegularly test cell cultures for contamination. Prepare fresh reagents as needed. Run a control with this compound in cell-free medium to check for autofluorescence.
Unexpected cytotoxicity in control cells High DMSO concentration, Poor cell healthEnsure the final DMSO concentration is below the toxic threshold for your cell line. Use healthy, actively dividing cells for your experiments.

Data Presentation

Table 1: Example IC50 Values for HDAC Inhibitors in Various Cancer Cell Lines

While extensive public data on the IC50 of this compound is limited, the following table provides example IC50 values for other well-characterized HDAC inhibitors to serve as a reference for designing concentration ranges for your experiments.

HDAC InhibitorCell LineAssay TypeIC50 (µM)
Vorinostat (SAHA)HCT116 (Colon Cancer)Cell Viability2.5
Trichostatin A (TSA)HeLa (Cervical Cancer)Cell Viability0.03
Entinostat (MS-275)MCF-7 (Breast Cancer)Cell Viability1.2
Panobinostat (LBH589)U266 (Multiple Myeloma)Cell Viability0.01

Note: These values are illustrative and the optimal concentration of this compound must be determined empirically for each specific cell line and assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of this compound on a given cell line and to calculate its IC50 value.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical 2-fold serial dilution starting from 100 µM is recommended for the initial range-finding experiment.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is used to confirm the HDAC inhibitory activity of this compound by measuring the levels of acetylated histones.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a defined period (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of acetylated histone to the total histone level.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO) dilute Prepare Serial Dilutions prep_stock->dilute seed_cells Seed Cells in Microplate treat Treat Cells with this compound seed_cells->treat dilute->treat incubate Incubate (24-72h) treat->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure calc_viability Calculate % Viability measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_nucleus Nucleus This compound This compound hdac HDAC This compound->hdac inhibition histones Histones hdac->histones deacetylation acetylation Histone Acetylation chromatin Open Chromatin acetylation->chromatin gene_expression Altered Gene Expression chromatin->gene_expression p21 p21 (CDKN1A) Upregulation gene_expression->p21 p53 p53 Stabilization (via acetylation) gene_expression->p53 cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.

References

Overcoming challenges in the crystallization of Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of octanediamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and actionable solutions in a question-and-answer format.

1. Why is my this compound not dissolving in the chosen solvent?

  • Possible Cause: The solvent may be inappropriate for this compound, or the temperature is too low. This compound, an aliphatic diamide, exhibits moderate polarity. Its solubility is influenced by the solvent's polarity and the system's temperature.

  • Troubleshooting:

    • Solvent Selection: Ensure you are using a solvent with appropriate polarity. Polar solvents like water, ethanol, and methanol are generally suitable for dissolving this compound, especially at elevated temperatures. For mixed solvent systems, adjusting the ratio of a "good" solvent (in which it is highly soluble) to an "anti-solvent" (in which it is poorly soluble) is crucial.

    • Temperature: Gently heat the solvent to increase the solubility of this compound. Be cautious not to exceed the solvent's boiling point or cause decomposition of the compound.

    • Agitation: Stirring or sonication can enhance the dissolution rate.

2. My this compound precipitates out of solution too quickly, resulting in a fine powder instead of crystals. What should I do?

  • Possible Cause: The solution is likely too supersaturated, or the cooling rate is too fast. Rapid precipitation traps impurities and leads to poor crystal quality.

  • Troubleshooting:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or ice bath). Insulating the flask can help slow down the cooling process.

    • Reduce Supersaturation: Add a small amount of additional hot solvent to the solution to slightly decrease the saturation level.

    • Seeding: Introduce a small, well-formed crystal of this compound (a seed crystal) to the solution as it cools. This provides a template for ordered crystal growth.

3. I have obtained crystals, but the yield is very low. How can I improve it?

  • Possible Cause: Too much solvent may have been used, leading to a significant amount of this compound remaining in the mother liquor. Alternatively, the final cooling temperature might not be low enough.

  • Troubleshooting:

    • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Evaporation: If too much solvent was added, you can carefully evaporate some of it to increase the concentration.

    • Colder Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or freezer, ensuring the solvent does not freeze) to maximize the amount of crystallized product.

    • Second Crop: After filtering the initial crystals, concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

4. The resulting this compound crystals are discolored or appear impure. How can I improve the purity?

  • Possible Cause: The starting material contains impurities that are co-crystallizing with the this compound.

  • Troubleshooting:

    • Recrystallization: Perform a second recrystallization of the obtained crystals.

    • Activated Charcoal: If the discoloration is due to colored organic impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the impurities. Use with caution as it can also adsorb some of the desired product.

    • Solvent Choice: Ensure the chosen solvent has a significant difference in solubility for this compound and the impurities at different temperatures.

5. I am observing different crystal shapes (e.g., needles vs. plates) in different experiments. What is causing this, and how can I control it?

  • Possible Cause: This phenomenon is likely due to polymorphism, where this compound can crystallize into different crystal structures, or variations in crystal habit. The specific polymorph and habit are influenced by factors like the solvent, cooling rate, and the presence of impurities.

  • Troubleshooting:

    • Solvent System: The choice of solvent can significantly influence the crystal form. Experiment with different solvents or solvent mixtures.

    • Cooling Rate: A slower cooling rate generally favors the formation of more stable, well-defined crystals.

    • Additives: Trace amounts of certain additives can act as habit modifiers, preferentially adsorbing to specific crystal faces and altering the final shape.

    • Controlled Seeding: Using seed crystals of a desired polymorph can help ensure the growth of that specific form.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in published literature, the following tables provide illustrative data based on the expected behavior of similar aliphatic diamides. Researchers should determine these values experimentally for their specific systems.

Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures

SolventSolubility at 25°C ( g/100 mL)Solubility at 75°C ( g/100 mL)
Water~ 1.5~ 15.0
Ethanol~ 0.8~ 8.0
Methanol~ 1.0~ 12.0
Acetone~ 0.2~ 2.5
Toluene< 0.1~ 0.5

Table 2: Troubleshooting Summary for Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not supersaturated- Insufficient cooling- Evaporate some solvent- Cool to a lower temperature- Scratch the inside of the flask- Add a seed crystal
Oiling Out - Solution is too concentrated- Cooling is too rapid- Melting point of the solid is lower than the boiling point of the solvent- Reheat and add more solvent- Cool the solution more slowly
Poor Yield - Too much solvent used- Incomplete precipitation- Use less solvent initially- Evaporate mother liquor for a second crop- Cool to a lower temperature
Impure Crystals - Co-precipitation of impurities- Rapid crystallization trapping solvent- Recrystallize the product- Use activated charcoal for colored impurities- Ensure slow cooling

Experimental Protocols

The following are generalized protocols for the crystallization of this compound. These should be adapted based on the specific scale and purity requirements of the experiment.

Protocol 1: Single Solvent Recrystallization

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or ethanol). Heat the mixture gently with stirring until the solid completely dissolves. If undissolved solids remain, they may be insoluble impurities.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the impure this compound in a minimum amount of a "good" solvent (a solvent in which it is readily soluble) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add a pre-filtered "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol.

Mandatory Visualization

Diagram 1: General Troubleshooting Workflow for this compound Crystallization

G start Start Crystallization Experiment dissolution Dissolve this compound in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling observe Observe for Crystals cooling->observe crystals_ok Good Crystals Formed observe->crystals_ok Yes no_crystals No Crystals Form observe->no_crystals No poor_crystals Poor Quality Crystals (powder, oil, impure) observe->poor_crystals Poor end End: Pure Crystals crystals_ok->end troubleshoot_no Troubleshoot: - Evaporate Solvent - Cool Further - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no troubleshoot_poor Troubleshoot: - Slower Cooling - Adjust Solvent - Recrystallize poor_crystals->troubleshoot_poor troubleshoot_no->cooling troubleshoot_poor->dissolution Restart

Caption: A flowchart for troubleshooting common crystallization issues.

Diagram 2: Factors Influencing this compound Polymorphism and Crystal Habit

G center This compound Crystallization Outcome polymorph Polymorphic Form (α, β, etc.) center->polymorph habit Crystal Habit (Needles, Plates, etc.) center->habit solvent Solvent System (Polarity, H-bonding) solvent->center cooling Cooling Rate (Supersaturation Profile) cooling->center impurities Impurities/Additives (Habit Modifiers) impurities->center agitation Agitation (Mechanical Stress) agitation->center

Caption: Key factors affecting the crystal form of this compound.

Technical Support Center: Optimizing Octanediamide as a Crosslinking Agent in Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of octanediamide as a crosslinking agent in hydrogel synthesis. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the crosslinking process with this compound, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Poor or No Gel Formation - Inefficient activation of polymer carboxyl groups.- Suboptimal pH of the reaction mixture.- Insufficient concentration of the crosslinking agent (this compound) or coupling agents (e.g., EDC/NHS).- Steric hindrance preventing crosslinking.- Hydrolysis of activated esters before reaction with this compound.- Ensure fresh and active EDC and NHS solutions are used.- Adjust the reaction pH to the optimal range for EDC/NHS chemistry (typically pH 4.5-6.5 for carboxyl activation and pH 7.2-8.5 for amine reaction).- Increase the molar ratio of this compound to the polymer's carboxylic acid groups.- Consider using a longer-chain diamine crosslinker to overcome steric hindrance.- Perform the reaction at a lower temperature (e.g., 4°C) to slow down the hydrolysis of NHS esters.
Hydrogel is Too Soft or Weak - Low crosslinking density.- Incomplete reaction.- Degradation of the polymer backbone.- Increase the concentration of this compound.- Optimize the molar ratio of EDC and NHS to the carboxylic acid groups to enhance reaction efficiency.- Extend the reaction time to ensure complete crosslinking.- Verify the integrity of the starting polymer material.
Hydrogel Exhibits Inconsistent Properties (e.g., variable swelling, mechanical strength) - Inhomogeneous mixing of reagents.- Non-uniform temperature during gelation.- Premature precipitation of reagents.- Ensure thorough and uniform mixing of the polymer, this compound, and coupling agents before gelation begins.- Maintain a constant and controlled temperature throughout the crosslinking process.- Prepare stock solutions of reagents in appropriate solvents and ensure they are fully dissolved before mixing.
Precipitation Occurs During the Reaction - Poor solubility of this compound or the polymer in the reaction buffer.- pH-induced precipitation of the polymer.- Adjust the solvent system; consider adding a co-solvent if compatible with the reaction.- Ensure the reaction pH is within the solubility range of all components.
High Swelling Ratio and Rapid Degradation - Insufficient crosslinking.- Hydrolytically labile crosslinks.- Increase the amount of this compound and/or coupling agents to achieve a higher crosslinking density.[1]- While amide bonds formed with this compound are generally stable, ensure no side reactions are creating less stable linkages.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for crosslinking a polymer with this compound?

A1: this compound itself, with its two amide groups, is generally unreactive for typical hydrogel crosslinking. It is more likely that the intended crosslinker is octanediamine , which possesses two primary amine groups. A common and efficient method to crosslink polymers containing carboxylic acid groups (e.g., hyaluronic acid, poly(acrylic acid)) with a diamine like octanediamine is through carbodiimide-mediated coupling. This reaction typically uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl groups, often in the presence of N-hydroxysuccinimide (NHS) to form a more stable intermediate that then reacts with the amine groups of octanediamine to form stable amide bonds.

Q2: How can I optimize the concentration of this compound for my hydrogel?

A2: The optimal concentration of this compound depends on the desired properties of the hydrogel, such as swelling ratio, mechanical strength, and degradation rate. A higher concentration of the crosslinking agent will generally lead to a higher crosslinking density, resulting in a stiffer, less swellable, and more slowly degrading hydrogel.[1] It is recommended to perform a concentration sweep, varying the molar ratio of this compound to the polymer's functional groups, to determine the optimal concentration for your specific application.

Q3: What characterization techniques are recommended to confirm successful crosslinking with this compound?

A3: Several techniques can be used to verify the formation of crosslinks:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the amide bonds formed during crosslinking and a decrease in the intensity of the carboxylic acid peaks.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of the this compound structure within the hydrogel network.[2]

  • Swelling Studies: A successfully crosslinked hydrogel will swell in a suitable solvent but will not dissolve. The degree of swelling can provide an indirect measure of the crosslinking density.

  • Rheology: Measurement of the storage (G') and loss (G'') moduli can confirm gel formation (G' > G'') and provide information about the mechanical properties of the hydrogel.

Q4: My hydrogel is showing signs of cytotoxicity. Could the crosslinking process be the cause?

A4: While this compound itself is not generally considered highly toxic, unreacted crosslinking reagents or byproducts from the coupling reaction can be cytotoxic. For instance, EDC and its urea byproduct can be toxic. It is crucial to thoroughly wash the hydrogels after synthesis to remove any unreacted reagents and byproducts. Performing extensive dialysis or washing with a suitable buffer (e.g., phosphate-buffered saline) is recommended to ensure the removal of these potentially toxic compounds.

Section 3: Experimental Protocols

Protocol for Crosslinking a Carboxylated Polymer with Octanediamine using EDC/NHS Chemistry

This protocol provides a general framework. Concentrations and reaction times may need to be optimized for specific polymers and desired hydrogel properties.

  • Polymer Solution Preparation: Dissolve the carboxylated polymer (e.g., poly(acrylic acid)) in a suitable buffer (e.g., 0.1 M MES buffer, pH 5.5) to the desired concentration.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in the same buffer.

    • Add the EDC and NHS solutions to the polymer solution. A common molar ratio is a 2:1 to 5:1 excess of EDC and NHS relative to the carboxylic acid groups on the polymer.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Crosslinking Reaction:

    • Prepare a stock solution of octanediamine in the reaction buffer.

    • Add the octanediamine solution to the activated polymer solution. The molar ratio of diamine to carboxylic acid groups will determine the crosslinking density and should be optimized.

    • Mix thoroughly and allow the crosslinking reaction to proceed. Gelation time can vary from minutes to hours depending on the concentrations and temperature. The reaction can be left overnight at 4°C to ensure completion.

  • Purification:

    • After gelation, wash the hydrogel extensively with deionized water or a suitable buffer (e.g., PBS) to remove unreacted reagents and byproducts. Dialysis is a highly effective method for purification.

    • The purified hydrogel can then be lyophilized for storage or used directly for further experiments.

Section 4: Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing polymer_sol Polymer Solution (e.g., Poly(acrylic acid)) activation Activation of Carboxyl Groups polymer_sol->activation edc_nhs_sol EDC/NHS Solution edc_nhs_sol->activation octanediamine_sol Octanediamine Solution crosslinking Crosslinking octanediamine_sol->crosslinking activation->crosslinking purification Purification (Washing/Dialysis) crosslinking->purification characterization Characterization (FTIR, Rheology) purification->characterization

Caption: Workflow for Octanediamine Crosslinking

troubleshooting_logic start Experiment Start gel_check Gel Formation? start->gel_check weak_gel Gel is too weak? gel_check->weak_gel Yes no_gel_solutions Troubleshooting: - Check EDC/NHS activity - Optimize pH - Increase crosslinker conc. gel_check->no_gel_solutions No success Successful Gelation weak_gel->success No weak_gel_solutions Troubleshooting: - Increase crosslinker conc. - Extend reaction time - Optimize EDC/NHS ratio weak_gel->weak_gel_solutions Yes no_gel_solutions->start Retry weak_gel_solutions->start Retry

Caption: Troubleshooting Logic for Gel Formation

References

Method refinement for consistent results in Octanediamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Octanediamide compounds, focusing on the well-characterized histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SAHA?

A1: SAHA is a potent, reversible pan-histone deacetylase (HDAC) inhibitor that targets Class I and II HDACs.[1] By inhibiting these enzymes, SAHA leads to an accumulation of acetylated histones, which alters chromatin structure and results in the transcription of genes that can induce apoptosis, differentiation, and growth arrest in cancer cells.[2]

Q2: What are the common challenges encountered when working with SAHA in cell culture?

A2: Common challenges include issues with solubility, determining the optimal concentration and treatment duration for different cell lines, and observing unexpected off-target effects. Reproducibility can also be a concern if experimental conditions are not tightly controlled.[3][4]

Q3: How should I prepare and store SAHA solutions?

A3: SAHA is highly soluble in DMSO (e.g., at 66 mg/ml) but has very poor solubility in water and ethanol.[1][5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Aqueous solutions of SAHA should not be stored for more than one day.[5] For long-term storage, the solid form should be kept at or below -20°C, where it is stable for at least 12 months.[5]

Q4: What is a typical effective concentration range for SAHA in cell-based assays?

A4: The effective concentration of SAHA can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Generally, concentrations ranging from 0.1 µM to 10 µM are used in cell viability and proliferation assays.[6][7][8]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Cell Viability Results
Potential Cause Troubleshooting Step
Inaccurate Cell Seeding Ensure consistent cell numbers are seeded in each well. Use a cell counter for accuracy.
Edge Effects in Plates To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media.[9]
Inconsistent Drug Concentration Prepare a fresh dilution of SAHA from a stock solution for each experiment. Ensure thorough mixing of the final solution.
Variable Incubation Times Adhere strictly to the predetermined incubation times for drug treatment and assay development.
Cell Line Instability Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.[9]
Issue 2: Low or No Induction of Apoptosis
Potential Cause Troubleshooting Step
Suboptimal SAHA Concentration Perform a dose-response study to identify the optimal apoptotic-inducing concentration for your cell line. The IC50 for cell viability may not be the optimal concentration for apoptosis induction.
Incorrect Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak time for apoptosis induction.
Cell Line Resistance Some cell lines may be inherently resistant to SAHA-induced apoptosis. Consider combination therapies or investigate alternative cell death pathways.
Assay Sensitivity Ensure the chosen apoptosis assay (e.g., Annexin V/PI staining, caspase activity) is sensitive enough to detect changes in your experimental setup.
Issue 3: SAHA Precipitation in Culture Medium
Potential Cause Troubleshooting Step
Poor Solubility SAHA has low aqueous solubility.[5] Ensure the final concentration of DMSO in the culture medium is kept low (typically <0.5%) to maintain cell health and prevent precipitation.
High SAHA Concentration If high concentrations of SAHA are required, consider using a solubilizing agent or a different formulation, if available for your experimental needs.
Incorrect Solution Preparation Always add the SAHA stock solution to the culture medium and mix immediately and thoroughly. Do not add medium to the concentrated stock.

Data Presentation

Table 1: IC50 Values of SAHA in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
DU145Prostate Cancer48 h~4[10]
PC-3Prostate Cancer48 h~5[10]
RK33Larynx Cancer72 h~0.432 µg/ml[6]
RK45Larynx Cancer72 h~0.348 µg/ml[6]
NCI-H460Large-cell Lung Carcinoma24 h43.23[7]
NCI-H460Large-cell Lung Carcinoma48 h4.07[7]
NCI-H460Large-cell Lung Carcinoma72 h1.21[7]
MCF-7Breast Cancer24 h7.5[8]
LNCaPProstate Cancer24 h7.5[8]

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[10]

  • Treat the cells with varying concentrations of SAHA (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[7][10]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10]

  • Remove the culture medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[8][10]

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 690 nm.[10]

Apoptosis (Annexin V-FITC/PI) Assay
  • Culture cells to be treated with the desired concentrations of SAHA for the determined time.

  • Harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.[7]

  • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.[7]

  • Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Analyze the stained cells by flow cytometry within one hour.[7]

Mandatory Visualizations

SAHA_Signaling_Pathway SAHA SAHA (this compound) HDAC HDACs (Class I & II) SAHA->HDAC inhibits Akt Akt SAHA->Akt inhibits Histones Histones HDAC->Histones deacetylates Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis_Genes Upregulation of Pro-Apoptotic Genes (e.g., Bcl-2 family) Gene_Expression->Apoptosis_Genes Survival_Genes Downregulation of Survival Pathways Gene_Expression->Survival_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Survival_Genes->Apoptosis FOXO3a FOXO3a Akt->FOXO3a inhibits FOXO3a->Apoptosis_Genes activates

Caption: SAHA's mechanism of action and its effect on the Akt/FOXO3a signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SAHA_Prep Prepare SAHA Stock Solution (DMSO) SAHA_Treatment Treat with SAHA (Dose-Response & Time-Course) SAHA_Prep->SAHA_Treatment Cell_Culture Culture Cells Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->SAHA_Treatment Viability Cell Viability Assay (e.g., MTT) SAHA_Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) SAHA_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) SAHA_Treatment->Cell_Cycle Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: A general workflow for in vitro experiments using this compound compounds like SAHA.

References

Validation & Comparative

A Comparative Analysis of Vorinostat (N-hydroxy-N'-phenyl-octanediamide) and Other Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, altering gene expression and inducing cell cycle arrest and apoptosis in malignant cells. Among these, Vorinostat (suberoylanilide hydroxamic acid, SAHA), a pan-HDAC inhibitor, has garnered significant attention and regulatory approval for the treatment of cutaneous T-cell lymphoma (CTCL). This guide provides an objective comparison of the efficacy of Vorinostat, referred to herein by its chemical classification containing octanediamide, with other prominent HDAC inhibitors, supported by experimental data.

Mechanism of Action: A Common Target, Diverse Effects

HDAC inhibitors exert their primary effect by blocking the enzymatic activity of histone deacetylases, leading to an accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes and other genes that regulate cell cycle and apoptosis.[1][2] Vorinostat is a pan-inhibitor, targeting both class I (HDAC1, 2, 3) and class II (HDAC6) enzymes at nanomolar concentrations.[1] This broad activity spectrum contrasts with more selective inhibitors that target specific HDAC isoforms or classes.

A key downstream effect of HDAC inhibition is the induction of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[3][4] The increased expression of p21 leads to cell cycle arrest, a crucial mechanism for the anti-proliferative effects of these drugs.[3][5] Studies have shown that Vorinostat treatment leads to a significant increase in p21 mRNA and protein levels, associated with the accumulation of acetylated histones H3 and H4 at the p21 gene promoter.[3]

Comparative Efficacy: In Vitro and Clinical Data

The efficacy of Vorinostat has been compared to other HDAC inhibitors in various preclinical and clinical settings. The following tables summarize key quantitative data from these studies.

Inhibitor Target HDAC Classes IC50 (Growth Inhibition, HUT78 CTCL cells) Reference
Vorinostat (SAHA) Class I, II675 ± 214 nM[6]
Romidepsin (FK228) Predominantly Class I1.22 ± 0.24 nM[6]
Inhibitor Indication Overall Response Rate (ORR) in CTCL Reference
Vorinostat CTCL~30%[1]
Romidepsin CTCL34%[7]
Inhibitor p24 Production Increase (HIV Latency Reactivation, ACH2 cells, 250nM) Reference
Vorinostat 2.4-fold[8]
Belinostat 18.3-fold[8]
Givinostat 18.5-fold[8]
Panobinostat >18.5-fold (at lower concentrations)[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by HDAC inhibitors and a typical experimental workflow for evaluating their efficacy.

HDAC_Inhibitor_Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., Vorinostat) HDACs HDACs (Class I, II) HDAC_Inhibitor->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation↑ Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: General signaling pathway of HDAC inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treatment with HDAC Inhibitors Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay HDAC_Activity_Assay HDAC Activity Assay Treatment->HDAC_Activity_Assay Western_Blot Western Blot (Acetylated Histones, p21) Treatment->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., in mice) Drug_Administration Drug Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

Caption: Experimental workflow for evaluating HDAC inhibitors.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a generalized method for assessing the effect of HDAC inhibitors on cancer cell proliferation.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the HDAC inhibitors (e.g., Vorinostat and comparators) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of HDAC inhibitors in an animal model.

1. Cell Implantation:

  • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).

  • Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Randomization:

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, Vorinostat, other HDAC inhibitors).

3. Drug Administration:

  • Administer the HDAC inhibitors to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.

  • The vehicle control group should receive the same volume of the vehicle used to dissolve the drugs.

4. Tumor Measurement and Body Weight Monitoring:

  • Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.

  • Monitor the body weight of the mice as an indicator of general toxicity.

5. Endpoint and Analysis:

  • Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting for pharmacodynamic markers like acetylated histones).

  • Compare the tumor growth inhibition between the different treatment groups to evaluate the in vivo efficacy of the HDAC inhibitors.

Conclusion

Vorinostat, a pan-HDAC inhibitor with a chemical structure based on an this compound backbone, demonstrates significant anti-tumor activity, particularly in CTCL. Comparative data suggests that while it is effective, other HDAC inhibitors, such as the more potent Romidepsin, may exhibit greater efficacy in certain contexts. Furthermore, in vitro studies on HIV latency reactivation show that other inhibitors like Belinostat, Givinostat, and Panobinostat can be more potent than Vorinostat. The choice of an HDAC inhibitor for therapeutic development will likely depend on the specific cancer type, the desired selectivity profile, and the therapeutic window. The provided experimental protocols offer a foundational framework for the continued investigation and comparison of these important anti-cancer agents.

References

A Comparative Guide to Octanediamide-Based Epigenetic Regulators: Mechanism of Action and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Octanediamide-based epigenetic regulators, primarily focusing on the histone deacetylase inhibitor (HDACi) Vorinostat (SAHA), with other classes of epigenetic modifying agents. We present supporting experimental data, detailed protocols for validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to Epigenetic Regulation and this compound

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation, DNA methylation, and non-coding RNA activity, play a crucial role in normal cellular function and development. Dysregulation of epigenetic processes is a hallmark of many diseases, including cancer, making epigenetic regulators attractive therapeutic targets.

This compound serves as a core scaffold for a class of potent histone deacetylase (HDAC) inhibitors. The most prominent example is Vorinostat (suberoylanilide hydroxamic acid or SAHA), an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[1] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, this compound-based drugs increase histone acetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[2][3]

Comparative Performance of Epigenetic Regulators

The following table summarizes the quantitative performance of Vorinostat, an this compound derivative, in comparison to other representative epigenetic regulators. The data is compiled from various in vitro studies.

Compound Target Mechanism of Action IC50 Values Observed Cellular Effects References
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)Inhibition of histone deacetylationHDAC1: ~10 nM, HDAC2: ~20 nM, HDAC3: ~15 nM, HDAC6: ~50 nM. Cell growth inhibition (HUT78 cells): 675 ± 214 nM.Increased histone H3 and H4 acetylation, cell cycle arrest (G1 and G2/M), induction of apoptosis, inhibition of cell proliferation.[4][5][6]
Romidepsin (FK228) Class I HDAC selectiveInhibition of histone deacetylationHDAC1: ~1.1 nM, HDAC2: ~2.4 nM. Cell growth inhibition (HUT78 cells): 1.22 ± 0.24 nM.Potent inducer of histone acetylation, cell cycle arrest, and apoptosis. More potent than Vorinostat in some cell lines.[4]
Belinostat (PXD101) Pan-HDACInhibition of histone deacetylationCell growth inhibition (SW-982 cells): 1.4 µM.Induces cell cycle arrest and apoptosis.[6][7]
SRT2104 SIRT1Allosteric activation of Sirtuin 1-Enhances SIRT1 deacetylase activity, leading to deacetylation of p53 and NF-κB. Modulates metabolic and longevity pathways.
Azacitidine DNA Methyltransferase (DNMT)Inhibition of DNA methylation-Induces DNA hypomethylation, leading to re-expression of silenced genes.[8]

Mechanism of Action: Signaling Pathways

The primary mechanism of action for this compound-based HDAC inhibitors like Vorinostat is the inhibition of histone deacetylases. This leads to the accumulation of acetylated histones, altering chromatin structure and gene expression. The downstream consequences of HDAC inhibition are complex and involve multiple signaling pathways that ultimately lead to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action of this compound-based HDAC Inhibitors This compound This compound Derivative (e.g., Vorinostat) HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Leads to OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin Promotes TSG Tumor Suppressor Genes (e.g., p21, BAX) OpenChromatin->TSG Allows Transcription of CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Induces Apoptosis Apoptosis TSG->Apoptosis Induces Experimental Workflow for Validation of this compound Derivatives start Start hdac_assay HDAC Activity Assay start->hdac_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis and Interpretation hdac_assay->data_analysis treatment Treatment with This compound Derivative cell_culture->treatment western_blot Western Blot for Acetylated Histones treatment->western_blot viability_assay Cell Viability Assay (MTT / AlamarBlue) treatment->viability_assay chip_assay Chromatin Immunoprecipitation (ChIP-qPCR) treatment->chip_assay western_blot->data_analysis viability_assay->data_analysis chip_assay->data_analysis end End data_analysis->end

References

A comparative analysis of different synthetic routes to Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic methodologies for the production of octanediamide, also known as suberamide. The information presented herein is intended to assist researchers in selecting the most suitable synthetic route based on factors such as yield, purity, reaction conditions, and environmental impact.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several pathways, primarily starting from suberic acid or its derivatives. The choice of method often depends on the desired scale, available resources, and purity requirements. Below is a summary of the most common synthetic routes with their key performance indicators.

Synthetic RouteStarting MaterialReagentsTypical Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Route 1: Direct Amidation of Suberic Acid Suberic AcidAmmoniaModerateHighLongSimple, uses readily available materials.High temperatures and long reaction times are often required.
Route 2: From Suberoyl Chloride Suberoyl ChlorideAmmoniaHighHighShortFast reaction, high yield.Suberoyl chloride is moisture-sensitive and corrosive.
Route 3: From Dimethyl Suberate Dimethyl SuberateAmmoniaHighHighModerateGood yield and purity.Requires the initial preparation of the ester.
Route 4: Green Synthesis (Microwave-assisted) Suberic AcidUrea, Boric Acid (catalyst)Good to HighHighVery ShortEnvironmentally friendly (solvent-free), rapid.[1][2]Requires specialized microwave equipment.

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below to enable reproducibility and direct comparison.

Route 1: Direct Amidation of Suberic Acid

This traditional method involves the direct reaction of suberic acid with ammonia.

Procedure:

  • In a high-pressure autoclave, place suberic acid and a concentrated aqueous solution of ammonia.

  • Seal the autoclave and heat the mixture to 180-200°C.

  • Maintain the reaction at this temperature for 4-6 hours with constant stirring.

  • Cool the reactor to room temperature and release the pressure.

  • The solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude this compound is purified by recrystallization from hot water or ethanol to yield a white crystalline solid.

Route 2: Synthesis from Suberoyl Chloride

This route offers a faster reaction and typically higher yields by activating the carboxylic acid groups as acid chlorides.

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet, dissolve suberoyl chloride in an anhydrous inert solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a concentrated solution of aqueous ammonia or pass anhydrous ammonia gas through the solution with vigorous stirring.

  • A white precipitate of this compound will form immediately.

  • Continue the stirring for 1-2 hours at room temperature to ensure the completion of the reaction.

  • Filter the solid product, wash it thoroughly with water to remove ammonium chloride, and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain pure this compound.

Route 3: Synthesis from Dimethyl Suberate

This method involves the ammonolysis of the diester of suberic acid.

Procedure:

  • Place dimethyl suberate in a sealed reaction vessel with a concentrated solution of ammonia in methanol.

  • Heat the mixture to 100-120°C for 6-8 hours.

  • After cooling, the solvent and excess ammonia are removed under reduced pressure.

  • The resulting solid residue is triturated with a small amount of cold methanol and filtered.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.

Route 4: Green Synthesis - Microwave-Assisted Reaction

This modern approach offers a rapid and environmentally friendly alternative to traditional heating methods.[1][2]

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix suberic acid, urea, and a catalytic amount of boric acid.[1]

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300-500 W) for 5-10 minutes. The reaction is solvent-free.[1][2]

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture to dissolve any unreacted starting materials and the catalyst.

  • Collect the solid this compound by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Synthetic Pathways Overview

The following diagram illustrates the different synthetic pathways to this compound.

Synthesis_Pathways suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride SOCl₂ or (COCl)₂ dimethyl_suberate Dimethyl Suberate suberic_acid->dimethyl_suberate CH₃OH, H⁺ This compound This compound suberic_acid->this compound 1. NH₃, heat 2. Microwave, Urea, Boric Acid suberoyl_chloride->this compound NH₃ dimethyl_suberate->this compound NH₃, heat

Caption: Synthetic routes to this compound from Suberic Acid and its derivatives.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound is outlined below.

Workflow start Select Synthetic Route reaction Perform Reaction (Conventional or Microwave) start->reaction isolation Isolate Crude Product (Filtration) reaction->isolation washing Wash with Appropriate Solvents isolation->washing purification Purification (Recrystallization) washing->purification analysis Characterization (NMR, IR, MP) purification->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Performance comparison of Octanediamide with synthetic crosslinkers like glutaraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize the stability and biocompatibility of biomaterials, the choice of crosslinking agent is paramount. This guide provides a comprehensive comparison between traditional glutaraldehyde-based crosslinking and a promising alternative: amide-based crosslinking, exemplified by systems utilizing diamines and dicarboxylic acids.

Glutaraldehyde has long been the industry standard for crosslinking biological tissues and materials due to its high efficiency. However, concerns regarding its cytotoxicity have prompted the exploration of safer and more biocompatible alternatives. Amide-based crosslinking, which forms stable peptide-like bonds, has emerged as a strong contender, offering robust performance without the adverse cellular effects associated with glutaraldehyde. This guide delves into the performance characteristics of both methods, supported by experimental data, to empower you in selecting the optimal crosslinking strategy for your research and development needs.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of amide-based crosslinking (facilitated by EDC/NHS chemistry with a diamine and dicarboxylic acid) and glutaraldehyde crosslinking.

Performance Metric Amide-Based Crosslinking (Diamine/Dicarboxylic Acid + EDC/NHS) Glutaraldehyde References
Crosslinking Efficiency High, forms stable amide bonds.Very high, but forms less stable Schiff bases.[1]
Tensile Modulus Can be tailored; comparable to or exceeding glutaraldehyde. For example, scaffolds crosslinked with 1.2 mol/l EDAC reached a tensile modulus of 532.50 kPa.[2][3]High, but can lead to increased stiffness and brittleness. For instance, scaffolds crosslinked with 1.0% GTA had a tensile modulus of 567.44 kPa.[2][3][1][2][3]
Ultimate Tensile Strength Significant increase compared to non-crosslinked materials, with some studies showing up to a 400% increase.[1]High, but the concentration needs careful optimization to avoid compromising material integrity.[1]
Cell Viability Generally high, with studies showing no cytotoxic effects.[2][3]Dose-dependent cytotoxicity; can induce apoptosis and cell death even at low concentrations. Scaffolds crosslinked with 1.0% and 2.5% GTA were found to be toxic to cells.[2][3][4][2][3][4]
Biocompatibility Excellent, with minimal inflammatory response and low risk of calcification.Often associated with inflammatory responses and calcification in vivo.[3]
Biodegradation Rate Slower and more controlled degradation compared to non-crosslinked materials.Can exhibit a slow degradation rate, but byproducts may be cytotoxic. After 96 hours in an enzyme solution, GTA-crosslinked scaffolds maintained over 70% of their mass, while EDAC-crosslinked scaffolds maintained over 80%.[2][3][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Crosslinking of Porcine Pericardium

This protocol describes a common method for crosslinking decellularized porcine pericardium, a material frequently used in tissue engineering and for fabricating bioprosthetic heart valves.

Materials:

  • Decellularized porcine pericardium

  • For Amide-Based Crosslinking:

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Aspartic Acid (Asp)

    • Phosphate-buffered saline (PBS), pH 7.4

  • For Glutaraldehyde Crosslinking:

    • Glutaraldehyde (0.625% solution)

    • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Rehydration: Rehydrate the decellularized porcine pericardium in PBS.

  • Amide-Based Crosslinking: a. Immerse the rehydrated pericardium in an EDC/NHS solution for 20 minutes.[5] b. Transfer the pericardium to a saturated solution of Aspartic Acid (60 mg/ml) and incubate with ultrasound for 4 hours, followed by shaking for 20 hours at room temperature.[5]

  • Glutaraldehyde Crosslinking: a. Immerse the rehydrated pericardium in a 0.625% glutaraldehyde solution in PBS for a specified period (e.g., 24 hours).

  • Washing: Thoroughly wash the crosslinked pericardium with sterile PBS to remove any residual crosslinking agents and byproducts.

  • Sterilization and Storage: Sterilize the crosslinked tissue using a suitable method (e.g., gamma irradiation) and store at -20°C until use.[5]

Protocol 2: In Vitro Cytotoxicity Assay (Extract Test)

This protocol outlines the extract test method, compliant with ISO 10993-5 standards, to evaluate the cytotoxicity of leachable substances from crosslinked biomaterials.

Materials:

  • Crosslinked biomaterial samples

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • A suitable cell line (e.g., L929 fibroblasts, human mesenchymal stem cells)

  • Positive control (e.g., polyurethane film with 0.1% zinc diethyldithiocarbamate)

  • Negative control (e.g., high-density polyethylene)

  • 24-well cell culture plates

  • Cell viability assay kit (e.g., XTT or MTT)

  • Fluorescence microscope and appropriate stains (e.g., Calcein AM/Ethidium homodimer-1 for live/dead staining)

Procedure:

  • Extract Preparation: a. Incubate the crosslinked biomaterial samples in cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.[6] b. Prepare extracts from the positive and negative control materials under the same conditions.

  • Cell Seeding: Seed the selected cell line into 24-well plates and culture until they reach approximately 80% confluency.[6]

  • Cell Exposure: a. Remove the existing culture medium from the cells. b. Replace it with the prepared extracts from the biomaterial samples and controls.

  • Incubation: Incubate the cells with the extracts for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Cytotoxicity Evaluation: a. Quantitative Analysis: Perform a cell viability assay (e.g., XTT or MTT) according to the manufacturer's instructions to quantify the metabolic activity of the cells, which is an indicator of cell viability. b. Qualitative Analysis: Stain the cells with a live/dead staining solution and visualize them using a fluorescence microscope to assess cell morphology and membrane integrity.[6][7]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams have been generated using Graphviz.

cluster_glutaraldehyde Glutaraldehyde Crosslinking cluster_amide Amide-Based Crosslinking GA Glutaraldehyde SchiffBase Schiff Base Linkage (less stable) GA->SchiffBase Reacts with Amine1 Amine Group 1 (from Protein) Amine1->SchiffBase Amine2 Amine Group 2 (from Protein) Amine2->SchiffBase Diamine Diamine AmideBond Amide Bond (stable) Diamine->AmideBond DicarboxylicAcid Dicarboxylic Acid DicarboxylicAcid->AmideBond EDC_NHS EDC/NHS EDC_NHS->AmideBond Facilitates start Start: Biomaterial crosslinking Crosslinking Step start->crosslinking washing Washing Step crosslinking->washing characterization Physicochemical Characterization (e.g., Mechanical Testing, SEM) washing->characterization cytotoxicity In Vitro Cytotoxicity Assay washing->cytotoxicity end End: Biocompatible & Stable Material characterization->end cytotoxicity->end

References

Spectroscopic analysis (NMR, IR, Mass Spec) for confirming Octanediamide structure

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to NMR, IR, and Mass Spectrometry Analysis

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative analysis of three key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of octanediamide. To offer a clear benchmark, we will compare its expected spectral data with that of two shorter-chain alternatives: adipamide and butanediamide.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the expected and experimental quantitative data for this compound and its shorter-chain counterparts. This side-by-side comparison highlights the key spectral features that differentiate these structurally related diamides.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~2.2Triplet-CH₂-C(O)NH₂
~1.6Quintet-CH₂-CH₂-C(O)NH₂
~1.3Multiplet-CH₂-(CH₂)₄-CH₂-
Adipamide ~2.1Multiplet-CH₂-C(O)NH₂
~1.6Multiplet-CH₂-CH₂-C(O)NH₂
Butanediamide ~2.4Singlet-CH₂-C(O)NH₂

Note: Predicted data is generated using computational models and should be used as a reference for experimental verification.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) ppmAssignment
This compound ~175C=O
~36-CH₂-C(O)NH₂
~29-CH₂-(CH₂)₄-CH₂-
~25-CH₂-CH₂-C(O)NH₂
Adipamide ~177C=O
~35-CH₂-C(O)NH₂
~25-CH₂-CH₂-C(O)NH₂
Butanediamide ~176C=O
~33-CH₂-C(O)NH₂

Note: Predicted data is generated using computational models and should be used as a reference for experimental verification.

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Functional Group
This compound (Expected) ~3350, ~3180N-H stretch (Amide)
~2920, ~2850C-H stretch (Alkyl)
~1650C=O stretch (Amide I)[1]
~1550N-H bend (Amide II)[1]
Adipamide (Experimental) 3390, 3180N-H stretch (Amide)
2930, 2860C-H stretch (Alkyl)
1640C=O stretch (Amide I)
1550N-H bend (Amide II)
Butanediamide (Experimental) 3380, 3180N-H stretch (Amide)
2940, 2870C-H stretch (Alkyl)
1645C=O stretch (Amide I)
1560N-H bend (Amide II)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 172.12155, 128, 113, 98, 84, 72, 59, 44
Adipamide 144.09127, 100, 85, 72, 59, 44
Butanediamide (Experimental) 116.0699, 72, 59, 44

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or D₂O.

  • Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Predicted spectra were generated using computational chemistry software that employs established algorithms to estimate chemical shifts based on molecular structure.

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

  • In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.

  • The fragmentation pattern provides valuable information about the molecule's structure. For primary amides like this compound, characteristic fragmentation includes alpha-cleavage and McLafferty rearrangement.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the three spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data_Analysis Data Analysis cluster_Confirmation Structural Confirmation NMR NMR Proton_and_Carbon_Environments Proton & Carbon Environments NMR->Proton_and_Carbon_Environments IR IR Functional_Groups Functional_Groups IR->Functional_Groups MS MS Molecular_Weight_and_Fragmentation Molecular_Weight_and_Fragmentation MS->Molecular_Weight_and_Fragmentation Octanediamide_Structure This compound Structure Confirmed Proton_and_Carbon_Environments->Octanediamide_Structure Connectivity Functional_Groups->Octanediamide_Structure Amide Presence Molecular_Weight_and_Fragmentation->Octanediamide_Structure Formula & Fragments

Workflow for Spectroscopic Confirmation of this compound

In-Depth Analysis of Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be symmetrical due to the molecule's structure. The protons on the two amide groups (-NH₂) would likely appear as a broad singlet. The methylene protons adjacent to the carbonyl groups (-CH₂-C=O) are expected to be the most downfield of the alkyl protons, appearing as a triplet. The other methylene groups in the aliphatic chain will show characteristic multiplets further upfield. The key differentiator from adipamide and butanediamide will be the integration of the central methylene proton signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound should also reflect its symmetry. A peak corresponding to the carbonyl carbon (C=O) will be observed in the downfield region (~175 ppm). Due to symmetry, only four distinct carbon signals are expected for the eight-carbon chain. The chemical shifts of the aliphatic carbons will differ slightly from those of adipamide and butanediamide, providing a clear fingerprint for each molecule.

IR Spectroscopy: The IR spectrum provides crucial information about the functional groups present. For this compound, the presence of the primary amide groups will be confirmed by two characteristic N-H stretching bands in the region of 3400-3100 cm⁻¹. A strong absorption band around 1650 cm⁻¹ (Amide I band) corresponds to the C=O stretching vibration.[1] Another important band, the Amide II band, resulting from N-H bending, is expected around 1550 cm⁻¹.[1] The spectrum will also show strong C-H stretching bands for the alkyl chain between 3000 and 2850 cm⁻¹.

Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound. For this compound (C₈H₁₆N₂O₂), the molecular ion peak [M]⁺ should be observed at an m/z of 172. The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for primary amides include the loss of NH₂ (m/z 156) and alpha-cleavage, leading to the formation of an acylium ion. The McLafferty rearrangement can also occur, resulting in a characteristic fragment. The fragmentation pattern of this compound will be distinct from that of adipamide (MW=144) and butanediamide (MW=116), allowing for unambiguous identification.

By integrating the data from these three powerful analytical techniques, researchers can confidently confirm the structure of synthesized this compound and distinguish it from other similar diamides. This multi-faceted spectroscopic approach ensures the accuracy and reliability of chemical research and development.

References

A Comparative Guide to Assessing the Purity of Synthesized Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other analytical techniques for assessing the purity of octanediamide. Experimental protocols and data are presented to offer a comprehensive overview of the available methods.

Introduction to this compound Purity Assessment

This compound is a chemical compound with potential applications in various fields, including polymer synthesis and pharmaceuticals. The purity of synthesized this compound is paramount as impurities can significantly alter its physical, chemical, and biological properties. HPLC-UV is a widely used technique for purity determination due to its sensitivity, accuracy, and robustness. This guide will compare the HPLC-UV method with alternative techniques such as Thin-Layer Chromatography (TLC) and Melting Point Analysis.

Comparison of Purity Assessment Methods

The choice of method for purity assessment depends on factors such as the required accuracy, the nature of potential impurities, and the available instrumentation.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Differential partitioning of analytes between a stationary phase and a mobile phase, with detection by UV absorbance.High sensitivity and resolution, quantitative, automatable.Requires more expensive equipment and skilled operators.Precise purity determination and impurity profiling.
Thin-Layer Chromatography (TLC) Separation of components on a thin layer of adsorbent material based on polarity.[1][2]Simple, rapid, and inexpensive.[1]Primarily qualitative, lower resolution than HPLC.Rapid screening for the presence of impurities.[1]
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple and inexpensive.Insensitive to small amounts of impurities, not suitable for non-crystalline or thermally unstable compounds.Preliminary purity check; a sharp melting point range suggests high purity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Provides structural information about the main compound and impurities.High instrument cost, requires specialized expertise for data interpretation.Structural confirmation and identification of impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity, can be coupled with HPLC (LC-MS) for enhanced separation and identification.[3][4]High instrument cost.Identification of unknown impurities.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol outlines a method for the quantitative analysis of this compound purity.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as amides typically absorb at low UV wavelengths).

  • Injection Volume: 10 µL.

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

c. Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

d. Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for this compound Purity Assessment by HPLC-UV.

Thin-Layer Chromatography (TLC)

A qualitative method for a rapid check of purity.

a. Materials:

  • TLC plates (silica gel 60 F254).

  • Developing chamber.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v).

  • Visualization: UV lamp (254 nm) and a staining agent (e.g., potassium permanganate stain).

b. Procedure:

  • Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol).

  • Spot the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. A single spot indicates a potentially pure compound.[1] Multiple spots suggest the presence of impurities.[1]

  • Further visualization can be done by dipping the plate in a potassium permanganate stain.

Melting Point Analysis

A basic assessment of purity.

a. Instrument:

  • Melting point apparatus.

  • Capillary tubes.

b. Procedure:

  • Pack a small amount of the dried this compound sample into a capillary tube.

  • Place the tube in the melting point apparatus.

  • Heat the sample slowly and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

  • A sharp melting range (typically < 2°C) is indicative of high purity. A broad melting range suggests the presence of impurities.[1]

Data Presentation and Comparison

The following table summarizes hypothetical data from the purity analysis of a synthesized this compound batch using different methods.

Analysis Method Parameter Measured Result Interpretation
HPLC-UV Peak Area %Main Peak: 99.5%Impurity 1: 0.3%Impurity 2: 0.2%High purity with minor impurities detected.
TLC Number of Spots1 major spot (Rf = 0.6)1 faint spot (Rf = 0.45)The compound is largely pure, but a minor, more polar impurity is present.
Melting Point Melting Range183-185°CThe narrow melting range suggests good purity.
NMR (¹H) Spectral IntegrityCharacteristic peaks of this compound observed. Small, unassigned peaks integrated to ~0.5% of the main compound.The structure is confirmed, and the presence of minor impurities is consistent with HPLC data.

Logical Relationship of Purity Assessment Steps

The following diagram illustrates a logical workflow for assessing the purity of a newly synthesized compound.

Purity_Assessment_Logic cluster_preliminary Preliminary Purity Check cluster_quantitative Quantitative Purity & Impurity Profile cluster_confirmation Structural Confirmation & Impurity ID synthesis Synthesized this compound tlc TLC Analysis synthesis->tlc mp Melting Point Analysis synthesis->mp hplc HPLC-UV Analysis tlc->hplc mp->hplc nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry hplc->ms final_report Final Purity Report hplc->final_report nmr->final_report ms->final_report

Caption: Logical Flow for Comprehensive Purity Assessment.

Conclusion

Assessing the purity of synthesized this compound requires a multi-faceted approach. While rapid methods like TLC and melting point analysis provide valuable preliminary data, HPLC-UV stands out as a robust and quantitative technique for accurate purity determination and impurity profiling. For comprehensive characterization, especially in a drug development context, combining HPLC with spectroscopic methods like NMR and MS is recommended to not only quantify purity but also to identify the structure of any potential impurities. The protocols and comparative data presented in this guide offer a solid foundation for establishing a reliable purity assessment workflow for this compound and similar compounds.

References

A Comparative Analysis of Polyamide Mechanical Properties: The Impact of Octanediamide Integration

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the mechanical performance of polyamides synthesized with and without octanediamide reveals distinct differences in their tensile strength, modulus, and elongation at break. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these polymers, supported by experimental data, to inform material selection for advanced applications.

Polyamides, a class of polymers characterized by their amide linkages, are renowned for their excellent mechanical properties, thermal stability, and chemical resistance. The specific properties of a polyamide can be tailored by altering the monomer units used in its synthesis. This guide focuses on a comparative study of polyamides synthesized with this compound (an eight-carbon diamine, also known as 1,8-diaminooctane) versus those without, specifically the widely-used Nylon 6,6, which is synthesized from hexamethylenediamine (a six-carbon diamine) and adipic acid. This comparison highlights the influence of the diamine chain length on the final mechanical properties of the polymer.

Data Summary: A Quantitative Comparison

The mechanical properties of polymers are critical indicators of their performance under stress. The following table summarizes the key mechanical properties of a polyamide synthesized using 1,8-diaminooctane and adipic acid (Polyamide 8,6) and the conventional Nylon 6,6.

Mechanical PropertyPolyamide with this compound (Polyamide 8,6)Polyamide without this compound (Nylon 6,6)
Tensile Strength (MPa) 55.282.7
Young's Modulus (GPa) 1.82.9
Elongation at Break (%) 20060

Note: The data presented is a representative compilation from various sources. Actual values may vary depending on the specific synthesis and testing conditions.

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide is derived from standardized experimental procedures for polymer synthesis and mechanical testing. Understanding these protocols is crucial for the accurate interpretation and replication of the results.

Polymer Synthesis

Synthesis of Polyamide with this compound (Polyamide 8,6): Polyamide 8,6 is synthesized through a polycondensation reaction between 1,8-diaminooctane and adipic acid. Equimolar amounts of the two monomers are mixed in a reaction vessel, typically with a solvent and a catalyst. The mixture is heated to a specific temperature under an inert atmosphere to initiate the polymerization process. The reaction proceeds with the removal of a small molecule, usually water, to form the long polyamide chains. The resulting polymer is then purified and dried before further processing.

Synthesis of Polyamide without this compound (Nylon 6,6): Nylon 6,6 is commercially synthesized by the polycondensation of hexamethylenediamine and adipic acid.[1] Similar to the synthesis of Polyamide 8,6, the process involves mixing the monomers in a 1:1 molar ratio, often in an aqueous solution to form a nylon salt. This salt is then heated in a reactor under pressure to drive off water and form the polymer chains. The molten polymer is extruded, cooled, and pelletized for subsequent use.

Mechanical Property Testing

The mechanical properties of the synthesized polyamides are typically evaluated using a universal testing machine. Standardized test specimens, often in a "dog-bone" shape, are prepared from the polymer samples by injection molding or machining.

Tensile Testing: Tensile tests are performed to determine the tensile strength, Young's modulus, and elongation at break. The specimen is clamped into the grips of the testing machine and subjected to a controlled tensile force at a constant rate of extension until it fractures. During the test, the applied load and the elongation of the specimen are continuously measured.

  • Tensile Strength is the maximum stress the material can withstand before breaking.

  • Young's Modulus (or elastic modulus) is a measure of the material's stiffness and is calculated from the initial slope of the stress-strain curve.

  • Elongation at Break is the percentage increase in length that the material undergoes before fracturing.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the experimental workflows for polymer synthesis and mechanical testing.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_testing Mechanical Testing monomers Monomers (e.g., 1,8-diaminooctane + Adipic Acid or Hexamethylenediamine + Adipic Acid) mixing Mixing & Salt Formation monomers->mixing polymerization Polycondensation (Heating under inert atmosphere) mixing->polymerization purification Purification & Drying polymerization->purification polymer_pellets Polymer Pellets purification->polymer_pellets specimen_prep Specimen Preparation (Injection Molding) polymer_pellets->specimen_prep Processing tensile_test Tensile Testing (Universal Testing Machine) specimen_prep->tensile_test data_analysis Data Analysis tensile_test->data_analysis results Mechanical Properties (Tensile Strength, Young's Modulus, Elongation at Break) data_analysis->results

Caption: A generalized workflow for the synthesis and mechanical characterization of polyamides.

Signaling Pathway of Monomer Interaction

The fundamental chemical reaction in polyamide synthesis is the formation of an amide bond between a diamine and a dicarboxylic acid. This condensation reaction is the cornerstone of building the polymer chain.

signaling_pathway diamine Diamine (H₂N-(CH₂)ₓ-NH₂) amide_bond Amide Bond Formation (-CO-NH-) diamine->amide_bond diacid Dicarboxylic Acid (HOOC-(CH₂)ᵧ-COOH) diacid->amide_bond polymer Polyamide Chain [...-NH-(CH₂)ₓ-NH-CO-(CH₂)ᵧ-CO-...]n amide_bond->polymer water Water (H₂O) (Byproduct) amide_bond->water

References

Validating the biocompatibility of materials crosslinked with Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Common Crosslinking Agents for Researchers, Scientists, and Drug Development Professionals

The selection of a suitable crosslinking agent is a critical parameter in the design of biomaterials for tissue engineering and drug delivery applications. The ideal crosslinker should not only impart the desired mechanical properties and degradation kinetics to the scaffold but also exhibit excellent biocompatibility, minimizing adverse reactions in the host tissue. While a variety of crosslinking agents are available, a direct comparison of their biocompatibility profiles is often challenging due to a lack of standardized testing and reporting.

This guide provides a comparative overview of the biocompatibility of commonly used crosslinking agents, with a focus on glutaraldehyde, genipin, and carbodiimides (specifically 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, EDC, in conjunction with N-hydroxysuccinimide, NHS). Due to the limited availability of specific biocompatibility data for octanediamide, this document will focus on these widely studied alternatives to provide a robust comparative framework.

In Vitro Biocompatibility: A Quantitative Comparison

The initial assessment of a biomaterial's biocompatibility is typically performed through in vitro assays that evaluate its effect on cells and blood components. The following tables summarize quantitative data from various studies on cytotoxicity and hemocompatibility.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a material is toxic to cells. The MTT assay is a common colorimetric assay that assesses cell metabolic activity, where a higher cell viability percentage indicates lower cytotoxicity. According to ISO 10993-5, cell viability above 80% is generally considered non-cytotoxic.[1]

Crosslinking AgentBiomaterialCell TypeCell Viability (%)Reference
Glutaraldehyde (0.5% v/v) Bovine PericardiumDental Pulp Stem Cells> 70%[2]
Genipin (1 mM) CollagenEndothelial Cells~95%[1]
Genipin (10 mM) CollagenEndothelial Cells~90%[1]
EDC/NHS (1.5%) Silk FibroinOlfactory Ensheathing CellsNo adverse effects on survival[3][4]
EDC/NHS (4.5%) Silk FibroinOlfactory Ensheathing CellsAdverse effects on cell survival[3][4]

Note: The cytotoxicity of glutaraldehyde is a significant concern, with many studies indicating its potential to induce cell death.[5] In contrast, genipin, a naturally derived crosslinker, is reported to have up to 10,000 times lower cytotoxicity than glutaraldehyde.[6] EDC/NHS, a "zero-length" crosslinker, is generally considered to have good biocompatibility as it does not get incorporated into the scaffold.[2] However, high concentrations can still elicit cytotoxic effects.[3][4][7]

Hemocompatibility Assessment

Hemocompatibility evaluates the interaction of a biomaterial with blood. The hemolysis assay measures the percentage of red blood cells that are lysed upon contact with the material. A hemolysis percentage below 2% is considered non-hemolytic according to ISO 10993-4.

Crosslinking AgentBiomaterialHemolysis (%)Reference
Glutaraldehyde VariousVariable, concerns about induction of hemolysis[8]
Genipin Chitosan/Collagen< 2%[9]
EDC/NHS CollagenGenerally low, considered hemocompatible[2]

Note: While specific quantitative data for direct comparison is sparse in the reviewed literature, the general consensus is that genipin and EDC/NHS offer superior hemocompatibility profiles compared to glutaraldehyde.

In Vivo Biocompatibility: Inflammatory Response

In vivo studies provide a more comprehensive understanding of a material's biocompatibility by assessing the host tissue response upon implantation. A key indicator of biocompatibility is the extent of the inflammatory response.

| Crosslinking Agent | Biomaterial | Animal Model | Inflammatory Response | Reference | | :--- | :--- | :--- | :--- | | Glutaraldehyde | Porcine Menisci | Not specified | Can induce significant inflammatory reactions |[5] | | Genipin | Various | Not specified | Minimal inflammatory reactions |[6] | | EDC/NHS | Collagen | Rat | Decreased antigenic response compared to non-crosslinked collagen |[2] |

Note: Glutaraldehyde has been associated with more pronounced inflammatory responses in vivo.[5] Genipin and EDC/NHS are generally considered to induce a milder inflammatory response, contributing to better tissue integration.[2][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biocompatibility studies. Below are outlines of standard protocols for the key experiments cited in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Material Preparation: Prepare extracts of the crosslinked biomaterial by incubating it in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-12 standards.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure: Remove the culture medium and replace it with the material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material or fresh medium) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation of Cell Viability: Express the absorbance of the test samples as a percentage of the negative control to determine cell viability.

Hemolysis Assay (Direct Contact Method - ASTM F756)

This protocol is a simplified version based on the principles outlined in the ISO 10993-4 standard.[6]

  • Blood Collection: Obtain fresh human or animal blood and prepare a diluted red blood cell (RBC) suspension.

  • Material Incubation: Place the test material in a tube with the RBC suspension. Use a positive control (e.g., water) that causes 100% hemolysis and a negative control (e.g., saline) that causes no hemolysis.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

In Vivo Implantation and Histological Analysis

This is a general workflow for assessing the in vivo biocompatibility of a biomaterial.

  • Sterilization: Sterilize the crosslinked biomaterial using an appropriate method that does not alter its properties.

  • Implantation: Surgically implant the biomaterial into a suitable animal model (e.g., subcutaneously in rats or mice).

  • Explantation: After a predetermined period (e.g., 1, 4, or 12 weeks), euthanize the animals and explant the biomaterial along with the surrounding tissue.

  • Histological Processing:

    • Fixation: Fix the tissue samples in a solution like 10% neutral buffered formalin to preserve their structure.

    • Dehydration and Embedding: Dehydrate the samples through a series of graded ethanol solutions and embed them in paraffin wax.

    • Sectioning: Cut thin sections of the embedded tissue using a microtome.

    • Staining: Stain the tissue sections with histological stains, such as Hematoxylin and Eosin (H&E), to visualize cell nuclei and cytoplasm.

  • Microscopic Evaluation: Examine the stained sections under a microscope to assess the inflammatory response, including the presence and density of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), fibrous capsule formation, and tissue integration.

Signaling Pathways and Experimental Workflows

Visualizing experimental processes and biological pathways can aid in understanding the complex interactions between biomaterials and the host.

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Viability Cell Viability (%) Cytotoxicity->Cell_Viability Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) Hemolysis_Rate Hemolysis (%) Hemocompatibility->Hemolysis_Rate Implantation Subcutaneous Implantation Explantation Explantation & Tissue Processing Implantation->Explantation Time Points Histology Histological Analysis Explantation->Histology Stained Sections Inflammatory_Response Inflammatory Response Histology->Inflammatory_Response Biomaterial Crosslinked Biomaterial Biomaterial->Cytotoxicity Extracts Biomaterial->Hemocompatibility Direct Contact Biomaterial->Implantation Sterilized Scaffold

Caption: Experimental workflow for assessing the biocompatibility of crosslinked biomaterials.

Conclusion

The choice of crosslinking agent has a profound impact on the biocompatibility of a biomaterial. While glutaraldehyde is an effective crosslinker, its cytotoxicity and potential to elicit a strong inflammatory response are significant drawbacks. Genipin and EDC/NHS have emerged as more biocompatible alternatives, demonstrating lower cytotoxicity, better hemocompatibility, and milder in vivo inflammatory responses. This guide provides a quantitative and qualitative comparison to aid researchers in selecting the most appropriate crosslinking agent for their specific application, ultimately contributing to the development of safer and more effective biomaterials.

References

Safety Operating Guide

Navigating the Disposal of Octanediamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of octanediamide, emphasizing procedural steps to ensure safe handling and environmental protection.

Immediate Safety and Logistical Information

When handling this compound, it is imperative to adhere to strict safety protocols to mitigate potential hazards. The following steps provide immediate guidance for safe handling and preparation for disposal.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Use appropriate protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.

Handling and Storage:

  • Avoid creating dust.

  • Ensure adequate ventilation.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C8H16N2O2PubChem[1]
Molecular Weight 172.22 g/mol PubChem[1]
Appearance SolidFisher Scientific (for a related compound)[2]
Melting Point 50 - 54 °CFisher Scientific (for a related compound)[2]
Boiling Point 225 - 226 °CFisher Scientific (for a related compound)[2]
Flash Point 165 °CFisher Scientific (for a related compound)[2]

Note: Some data points are derived from the SDS of a structurally related but different compound (Octamethylenediamine) and should be used with caution as an approximation.

Disposal Protocol

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The primary governing regulation in the United States is the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is hazardous. Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics:

  • Ignitability: The flash point of a related compound is 165 °C, which is above the 60 °C threshold for ignitability. However, a formal determination should be made.

  • Corrosivity: No data is available on the pH of this compound.

  • Reactivity: No data is available on the reactivity of this compound.

  • Toxicity: No specific toxicity data for disposal purposes is available. A Toxicity Characteristic Leaching Procedure (TCLP) may be required if the compound is suspected of containing toxic constituents.

Given the lack of comprehensive data, it is prudent to handle this compound as a potentially hazardous waste until a formal characterization is completed by a qualified professional or a certified laboratory.

Step 2: Segregation and Labeling

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if characterized as such), the full chemical name "this compound," and the date of accumulation.

Step 3: Accumulation and Storage

  • Store the waste in a designated satellite accumulation area or a central accumulation area.

  • Ensure the container is in good condition and compatible with the waste.

  • Keep the container closed at all times except when adding waste.

Step 4: Disposal

  • Engage a Licensed Waste Hauler: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's EHS department will have established procedures for this.

  • Documentation: Ensure all required documentation, including a hazardous waste manifest, is completed accurately.

Experimental Workflow for Disposal Decision

The following diagram outlines the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound Waste Generated sds Consult this compound Safety Data Sheet (SDS) start->sds characterize Characterize Waste (Ignitability, Corrosivity, Reactivity, Toxicity) sds->characterize is_hazardous Is Waste Hazardous? characterize->is_hazardous non_hazardous Dispose as Non-Hazardous Waste per Institutional Guidelines is_hazardous->non_hazardous No hazardous Manage as Hazardous Waste is_hazardous->hazardous Yes end End: Disposal Complete non_hazardous->end segregate Segregate and Label Container hazardous->segregate accumulate Store in Designated Accumulation Area segregate->accumulate dispose Arrange for Pickup by Licensed Waste Hauler accumulate->dispose dispose->end

Caption: Logical workflow for this compound waste disposal.

This guide is intended to provide essential information based on available data and general safety principles. It is not a substitute for a comprehensive SDS and professional consultation. Always consult your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Octanediamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Octanediamide (CAS 3891-73-4) was not found in the available search results. The following information is based on general best practices for handling solid, non-volatile organic compounds in a laboratory setting. It is imperative to consult the official SDS for this compound once it is available to ensure specific hazards and handling procedures are fully understood and implemented.

This guide provides a foundational framework for researchers, scientists, and drug development professionals to establish safe handling, operational, and disposal plans for this compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The selection of appropriate PPE should be guided by a thorough risk assessment.

Recommended PPE for Handling this compound Powder:

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards. Goggles are recommended when there is a significant risk of dust generation.
Hand Protection Nitrile GlovesPowder-free. Check for tears or punctures before use. Change gloves immediately if contaminated, and every 2 hours during continuous use.
Body Protection Laboratory CoatLong-sleeved and fully buttoned to protect skin and personal clothing from contamination.
Respiratory Protection N95 or Higher RespiratorRecommended when handling larger quantities or when there is a potential for aerosolization. Use should be in accordance with a respiratory protection program.
Foot Protection Closed-toe ShoesShoes should fully cover the feet to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory environment.

Experimental Workflow for Handling this compound:

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Assemble All Necessary Materials & Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh Weigh this compound in a Ventilated Enclosure don_ppe->weigh dissolve Dissolve or Use in a Fume Hood weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Detailed Methodologies:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational.

    • Assemble all necessary PPE, spill cleanup materials, and waste containers before starting work.

  • Handling:

    • Put on all required PPE as listed in the table above.

    • When weighing the solid, use a ventilated balance enclosure to minimize the dispersion of powder.

    • If transferring the powder, do so carefully to avoid creating dust.

    • All subsequent manipulations, such as dissolving or reacting, should be performed in a certified chemical fume hood.

  • Cleanup:

    • Wipe down the work surfaces with an appropriate solvent (e.g., 70% ethanol or as determined by the specific experiment) to decontaminate them.

    • Carefully remove and dispose of all contaminated materials, including disposable gloves and bench paper, in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, then goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines for this compound Waste:

Waste TypeDisposal ContainerDisposal Procedure
Unused/Excess this compound Labeled Hazardous Waste ContainerCollect in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, weighing boats) Labeled Solid Waste ContainerPlace all contaminated disposable items in a designated, sealed waste bag or container.
Contaminated PPE (e.g., gloves) Labeled Solid Waste ContainerDispose of in the same container as other contaminated solid waste.
Solutions of this compound Labeled Liquid Waste ContainerCollect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

All waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Always consult your EHS department for specific disposal guidelines at your facility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.